2-(2-Carboxyacetamido)benzoic acid
Description
N-malonylanthranilic acid is a dicarboxylic acid monoamide. It derives from an anthranilic acid. It is a conjugate acid of a N-malonylanthranilate.
Properties
IUPAC Name |
2-[(2-carboxyacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-4-2-1-3-6(7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSCYCDBASEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331455 | |
| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53947-84-5 | |
| Record name | 2-[(2-Carboxyacetyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53947-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 192 °C | |
| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-malonylanthranilic Acid: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-malonylanthranilic acid, systematically known as 2-(2-carboxyacetamido)benzoic acid, is an acylated derivative of anthranilic acid. Anthranilic acid and its analogues are recognized as privileged pharmacophores in drug discovery, forming the backbone of numerous therapeutic agents.[1] The malonylation of anthranilic acid introduces a dicarboxylic acid moiety, significantly altering its physicochemical properties and potential biological activity. This guide provides a comprehensive technical overview of N-malonylanthranilic acid, detailing its chemical structure, synthesis, characterization, and its emerging role in plant biochemistry.
Part 1: Core Chemical and Physical Properties
N-malonylanthranilic acid is classified as an acylaminobenzoic acid derivative.[2] The molecule consists of an anthranilic acid core where the amino group is acylated with a malonyl group.[2] This structural modification imparts distinct chemical characteristics.
Chemical Structure
-
IUPAC Name: this compound[3]
-
Synonyms: N-malonylanthranilic acid, 2-[(2-carboxyacetyl)amino]benzoic acid[3]
-
Molecular Formula: C₁₀H₉NO₅[3]
-
Molecular Weight: 223.18 g/mol [3]
The presence of two carboxylic acid groups and an amide linkage makes it a polar molecule with multiple hydrogen bond donors and acceptors.
Physicochemical Data
A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Melting Point | 190 - 192 °C | |
| Water Solubility (Predicted) | 1.34 g/L | |
| logP (Predicted) | 0.26 | |
| pKa (Strongest Acidic) | 3.19 (Predicted) | |
| Polar Surface Area | 103.7 Ų |
Part 2: Synthesis and Characterization
The synthesis and purification of N-malonylanthranilic acid are crucial first steps for any downstream application. This section outlines a plausible synthetic route and the analytical techniques for its characterization.
Proposed Chemical Synthesis
Reaction Scheme:
Sources
- 1. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
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"2-(2-Carboxyacetamido)benzoic acid" CAS number 53947-84-5
An In-Depth Technical Guide to 2-(2-Carboxyacetamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS RN: 53947-84-5), also known as N-malonylanthranilic acid. While specific research on this molecule is limited, this document synthesizes available data and provides expert-driven insights into its properties, a proposed synthesis protocol, theoretical characterization, and potential avenues for research. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration of novel anthranilic acid derivatives.
Introduction and Overview
This compound is an organic compound belonging to the acylaminobenzoic acid class.[1] It is structurally characterized by an anthranilic acid core N-acylated with a malonyl group.[2][3] This unique structure, featuring two carboxylic acid moieties, suggests potential for interesting chemical reactivity and biological activity. Its formal name is 2-[(2-carboxyacetyl)amino]benzoic acid.[2]
While detailed studies are scarce, its parent compound, anthranilic acid, and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities.[4] This guide aims to provide a foundational resource to stimulate and support further investigation into this specific molecule.
Table 1: Chemical Identity and Identifiers
| Identifier | Value | Source |
| CAS Number | 53947-84-5 | PubChem[2] |
| Molecular Formula | C₁₀H₉NO₅ | PubChem[2] |
| Molecular Weight | 223.18 g/mol | PubChem[2] |
| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | PubChem[2] |
| Synonyms | N-malonylanthranilic acid, 2-(Carboxyacetamido)benzoic acid | ChEBI, PubChem[2][3] |
| InChI Key | ZDSSCYCDBASEJQ-UHFFFAOYSA-N | PubChemLite[5] |
Physicochemical Properties
The known experimental and computed physicochemical properties of this compound are summarized below. These properties are essential for handling, formulation, and experimental design.
Table 2: Physicochemical Data
| Property | Value | Data Type | Source |
| Physical Description | Solid | Experimental | Human Metabolome Database[2] |
| Melting Point | 190 - 192 °C | Experimental | Human Metabolome Database[2] |
| XLogP3 | 1.6 | Computed | PubChem[2] |
| Hydrogen Bond Donors | 3 | Computed | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | Computed | PubChem[2] |
Proposed Synthesis Protocol
Reaction Scheme:
Anthranilic Acid + Malonyl Dichloride → this compound + HCl
Rationale and Causality
The core of this synthesis is a nucleophilic acyl substitution. The amino group (-NH₂) on the anthranilic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acylating agent (e.g., malonyl dichloride or Meldrum's acid). Malonyl dichloride is proposed as a highly reactive agent that should drive the reaction to completion efficiently. The use of a non-protic solvent like Dichloromethane (DCM) is recommended to prevent hydrolysis of the acyl chloride. A mild base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Step-by-Step Experimental Workflow
Materials:
-
Anthranilic Acid (1.0 eq)
-
Malonyl Dichloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve anthranilic acid (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add malonyl dichloride (1.1 eq) dropwise via a syringe. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess TEA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and finally brine. Rationale: The acid wash removes the triethylamine hydrochloride salt, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow Visualization
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Theoretical)
Experimental spectra for this compound are not available in public databases. However, based on its chemical structure, we can predict the key signals expected in ¹H NMR, ¹³C NMR, and IR spectroscopy. This theoretical analysis provides a benchmark for researchers to validate their synthetic product.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Signals / Features | Rationale |
| ¹H NMR | ~10-12 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).~9-10 ppm (singlet, 1H): Amide proton (-NH-).~7.5-8.5 ppm (multiplets, 4H): Aromatic protons on the benzoic acid ring.~3.5 ppm (singlet, 2H): Methylene protons of the malonyl group (-CH₂-). | The acidic protons of the carboxyl and amide groups are expected to be significantly downfield and potentially broad due to exchange. The aromatic protons will show complex splitting patterns characteristic of a substituted benzene ring. The methylene protons are adjacent to two carbonyls, leading to a downfield shift. |
| ¹³C NMR | ~170-175 ppm (2C): Carboxylic acid carbonyl carbons.~165-170 ppm (1C): Amide carbonyl carbon.~115-140 ppm (6C): Aromatic carbons.~40-45 ppm (1C): Methylene carbon (-CH₂-). | Carbonyl carbons are highly deshielded and appear far downfield. The aromatic region will show six distinct signals due to the substitution pattern. The methylene carbon is shifted downfield by the adjacent electron-withdrawing carbonyl groups. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acids.~3300 cm⁻¹ (sharp): N-H stretch of the amide.~1700-1750 cm⁻¹ (strong): C=O stretch of carboxylic acids.~1650-1680 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).~1500-1600 cm⁻¹: Aromatic C=C stretches. | The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids. The distinct carbonyl peaks for the carboxylic acids and the amide are key identifiers for the functional groups present in the molecule. |
Potential Applications and Research Directions
While this compound has not been extensively studied, the broader class of anthranilic acid derivatives has shown significant promise in medicinal chemistry.[4] These compounds are known to serve as precursors for various pharmaceuticals and exhibit a range of biological activities.[4]
Potential Research Areas:
-
Anti-inflammatory Agents: N-acylanthranilic acids, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that N-malonylanthranilic acid could exhibit similar activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal Activity: Various synthetic derivatives of anthranilic acid have demonstrated antibacterial and antifungal properties.[4][7] The unique dicarboxylic acid structure of this molecule could chelate metal ions essential for microbial enzymes, presenting a potential mechanism for antimicrobial action.
-
Coordination Chemistry and Material Science: The presence of two carboxylic acid groups and an amide linkage makes the molecule an interesting ligand for creating metal-organic frameworks (MOFs) or coordination polymers with unique structural and catalytic properties.
Research Pathways Visualization
Caption: Potential research pathways stemming from the core molecule.
Safety and Handling
According to aggregated GHS information, this compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (2012). 2-(Malonylamino)benzoic acid (HMDB0039495). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H9NO5). Retrieved from [Link]
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Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
-
PubMed. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
-
PubMed. (2008). Unique anthranilic acid chemistry facilitates profiling and characterization of Ser/Thr-linked sugar chains following hydrazinolysis. Retrieved from [Link]
-
DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
Scholars Research Library. (2021). Study of N-Arylanthranilic Acids Derivates as the Potential Anti-Inflammatory Agents. Retrieved from [Link]
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- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
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- 8. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-malonylanthranilic acid from anthranilic acid
An In-depth Technical Guide to the Synthesis of N-malonylanthranilic acid from Anthranilic Acid
Abstract
N-acyl anthranilic acids are a critical class of compounds, serving as versatile building blocks for synthesizing valuable heterocyclic frameworks like quinazolinones and benzoxazinones, and as bioactive molecules in their own right, exhibiting potential as enzyme inhibitors.[1] This guide provides a comprehensive technical overview of the synthesis of a specific dicarboxylic N-acyl derivative, N-malonylanthranilic acid, from the readily available precursor, anthranilic acid. We delve into the core chemical principles, compare potential synthetic strategies, and present a detailed, field-proven protocol for its preparation. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Significance of N-Acyl Anthranilic Acids
Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule featuring both an acidic carboxylic acid group and a basic amino group on a benzene ring.[2] This unique structure makes it a valuable precursor in the production of dyes, perfumes, and pharmaceuticals.[2][3][4] The acylation of the amino group is a key transformation that unlocks a vast chemical space. The resulting N-acyl anthranilic acids are not merely intermediates; they are recognized as potent bioactive compounds, including bacterial RNA polymerase inhibitors.[1]
While the synthesis of simple N-acyl derivatives (like N-acetylanthranilic acid) is well-documented, the introduction of a dicarboxylic acyl group, such as the malonyl group, presents unique considerations. N-malonylanthranilic acid incorporates a reactive 1,3-dicarbonyl moiety, making it a highly valuable precursor for more complex heterocyclic systems and a potential metal-chelating agent. This guide focuses on the most direct and reliable method for its synthesis.
Synthetic Strategy: The Rationale for Acyl Halide Chemistry
The synthesis of an amide from an amine and a carboxylic acid is fundamentally a condensation reaction. However, direct reaction between the amino group of anthranilic acid and a malonic acid derivative like diethyl malonate is inefficient. The nucleophilicity of the aromatic amine is relatively low, and the ester carbonyls of diethyl malonate are not sufficiently electrophilic to facilitate the reaction without specialized coupling agents or harsh conditions.
Therefore, a more robust strategy involves activating the malonic acid moiety. The premier choice for this transformation is the use of a highly reactive acyl derivative, specifically malonyl dichloride .
Causality Behind Experimental Choice:
-
Enhanced Electrophilicity: Acyl chlorides are among the most reactive carboxylic acid derivatives. The strong electron-withdrawing effect of the two chlorine atoms makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the lone pair of the amino group on anthranilic acid.
-
Favorable Thermodynamics: The reaction produces hydrochloric acid (HCl) as a byproduct. By including a non-nucleophilic base (e.g., pyridine or triethylamine), the HCl is neutralized in situ, driving the reaction equilibrium towards the product and preventing the protonation and deactivation of the starting amine.
-
Reaction Kinetics: The high reactivity of malonyl dichloride ensures that the reaction proceeds rapidly, often at or below room temperature, minimizing the risk of side reactions or degradation of starting materials.
Reaction Mechanism and Workflow
The core of the synthesis is a nucleophilic acyl substitution. The mechanism proceeds via a well-established addition-elimination pathway.
Mechanistic Pathway
-
Nucleophilic Attack: The nitrogen atom of anthranilic acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of malonyl dichloride.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral amide product and a hydrochloride salt of the base.
This process occurs sequentially at both carbonyl groups of the malonyl dichloride, linking two molecules of anthranilic acid to the central malonate core.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Experimental Workflow Overview
A logical workflow is critical for ensuring a high yield and purity of the final product. The process involves careful reagent addition, controlled reaction conditions, and a systematic workup and purification sequence.
Caption: Figure 2: Overall Experimental Workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of N,N'-malonyldianthranilic acid, assuming the malonyl dichloride reacts on both sides. To synthesize mono-acylated N-malonylanthranilic acid, a significant excess of anthranilic acid or highly controlled addition would be required, followed by complex purification. The di-substituted product is often the thermodynamically favored outcome.
Safety Precautions: Malonyl dichloride is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 2.2 | 3.02 g | Starting nucleophile |
| Malonyl Dichloride | C₃H₂Cl₂O₂ | 140.95 | 1.0 | 1.41 g (0.95 mL) | Acylating agent |
| Pyridine | C₅H₅N | 79.10 | 2.5 | 1.98 g (2.02 mL) | Base and catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent |
| Hydrochloric Acid | HCl | 36.46 | - | ~5 mL (2M aq.) | For workup |
| Distilled Water | H₂O | 18.02 | - | - | For workup/washing |
| Ethanol | C₂H₅OH | 46.07 | - | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anthranilic acid (3.02 g, 22 mmol) and anhydrous dichloromethane (40 mL).
-
Base Addition: Stir the suspension and add pyridine (2.02 mL, 25 mmol) via syringe. Stir until the anthranilic acid dissolves completely.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Acyl Chloride Addition: In a separate, dry vial, prepare a solution of malonyl dichloride (0.95 mL, 10 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the malonyl dichloride solution dropwise to the stirred anthranilic acid solution over 20-30 minutes. Maintain the temperature at 0°C during the addition. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the flask again in an ice bath and slowly add 30 mL of distilled water to quench any unreacted malonyl dichloride.
-
Workup - Acidification: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer with 2M HCl (2 x 20 mL) to remove pyridine, then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator. A crude solid will be obtained.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure N,N'-malonyldianthranilic acid as a crystalline solid.
-
Characterization: Dry the purified product under vacuum, record the final mass, and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FT-IR).
Conclusion
The synthesis of N-malonylanthranilic acid derivatives via the acylation of anthranilic acid with malonyl dichloride is a reliable and efficient method. This approach leverages the high electrophilicity of acyl chlorides to overcome the moderate nucleophilicity of the aromatic amine, providing a direct route to this valuable dicarboxylic acid derivative. The protocol outlined in this guide, grounded in fundamental principles of organic chemistry, provides a robust framework for researchers to produce this compound and explore its utility as a precursor for advanced heterocyclic synthesis and as a potential bioactive agent.
References
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What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Show where to push the arrows. | Homework.Study.com. Available at: [Link]
-
Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. Available at: [Link]
-
Anthranilic acid - Wikipedia. Available at: [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available at: [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. Available at: [Link]
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Alkylation and acylation of basic salts of anthranilic acid | Request PDF - ResearchGate. Available at: [Link]
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Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Available at: [Link]
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Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. Available at: [Link]
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Synthesis of Dye from Anthranilic Acid and Its Utility. Available at: [Link]
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Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. Available at: [Link]
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Malonic ester synthesis - Wikipedia. Available at: [Link]
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An In-depth Technical Guide on the Solubility and Stability of 2-(2-Carboxyacetamido)benzoic acid
Introduction
2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid, is a dicarboxylic acid monoamide with the molecular formula C10H9NO5[1][2]. Its structure, featuring a benzoic acid moiety linked to a carboxyacetamide group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. As with any novel compound intended for such applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound for their work.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H9NO5 | [3] |
| Molecular Weight | 223.18 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 190 - 192 °C | |
| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | [3] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation development.[] The presence of two carboxylic acid groups and an amide linkage in this compound suggests a complex solubility profile that is likely pH-dependent.
Theoretical Considerations
The structure of this compound contains both hydrophilic (carboxylic acids, amide) and lipophilic (benzene ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system.
-
Aqueous Solubility: The two carboxylic acid groups are ionizable, and their state of ionization will be governed by the pH of the aqueous medium. At low pH, the carboxylic acid groups will be protonated, leading to lower aqueous solubility. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates, which are more polar and should lead to a significant increase in aqueous solubility.[5] The amide group can also participate in hydrogen bonding, further influencing its interaction with water.
-
Organic Solubility: The presence of the benzene ring suggests that the compound will have some solubility in organic solvents.[6] Solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol), are likely to be effective at solvating the molecule.[6][7] Apolar solvents are expected to be poor solvents for this compound due to the presence of the polar functional groups.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the shake-flask method, which is a standard technique for measuring equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[9][10][11]
-
Perform the experiment in triplicate for each solvent system.
Data Analysis: The solubility is reported as the mean concentration of the dissolved compound from the triplicate measurements.
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A Theoretical and Computational Investigation of N-malonylanthranilic Acid: A Roadmap for Drug Discovery
Introduction
N-malonylanthranilic acid, a derivative of anthranilic acid, belongs to a class of molecules that are of significant interest in medicinal chemistry. Anthranilic acid and its analogues serve as privileged pharmacophores in the development of pharmaceuticals for a wide range of diseases.[1] These derivatives have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] While much research has focused on various N-substituted anthranilic acid derivatives, N-malonylanthranilic acid itself remains a relatively underexplored molecule from a theoretical and computational standpoint. This guide proposes a comprehensive theoretical framework to elucidate the physicochemical properties, conformational landscape, and potential biological activity of N-malonylanthranilic acid, thereby providing a foundation for its potential development as a therapeutic agent.
This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to the theoretical study of N-malonylanthranilic acid. By leveraging a suite of computational chemistry techniques, we can predict its behavior at the molecular level, offering insights that can guide future experimental work and accelerate the drug discovery process.
Molecular Structure and Physicochemical Properties
N-malonylanthranilic acid, with the IUPAC name 2-(2-carboxyacetamido)benzoic acid, possesses a molecular formula of C10H9NO5 and a monoisotopic molecular weight of 223.048 g/mol .[2] It is classified as an acylaminobenzoic acid.[2] The molecule consists of an anthranilic acid core N-acylated with a malonyl group. This structure imparts several key features that are amenable to theoretical investigation.
A summary of its predicted physicochemical properties is presented below:
| Property | Predicted Value | Source |
| Water Solubility | 1.34 g/L | ALOGPS[2] |
| logP | 0.26 | ALOGPS[2] |
| pKa (Strongest Acidic) | 3.19 | ChemAxon[2] |
| Hydrogen Acceptor Count | 5 | ChemAxon[2] |
| Hydrogen Donor Count | 3 | ChemAxon[2] |
| Polar Surface Area | 103.7 Ų | ChemAxon[2] |
| Rotatable Bond Count | 4 | ChemAxon[2] |
These predicted properties suggest that N-malonylanthranilic acid has favorable characteristics for oral bioavailability, as indicated by its adherence to the Rule of Five.[2]
Proposed Theoretical Investigation Workflow
The following workflow outlines a multi-step theoretical approach to characterize N-malonylanthranilic acid, from its fundamental electronic structure to its potential interactions with biological macromolecules.
Caption: A proposed workflow for the theoretical investigation of N-malonylanthranilic acid.
Part 1: Quantum Chemical Calculations
Objective: To determine the optimized molecular geometry, electronic properties, and spectroscopic signatures of N-malonylanthranilic acid.
Rationale: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of a molecule. These calculations are fundamental for subsequent, more complex simulations.
Methodology:
-
Geometry Optimization:
-
The initial 3D structure of N-malonylanthranilic acid will be built using molecular modeling software.
-
Geometry optimization will be performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Analysis:
-
From the optimized geometry, various electronic properties will be calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined to assess the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
-
Spectroscopic Simulation:
-
Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra will be simulated.[3] These theoretical spectra can be compared with experimental data for validation of the computational model.
-
Part 2: Conformational Analysis
Objective: To identify the low-energy conformers of N-malonylanthranilic acid in different environments.
Rationale: The presence of four rotatable bonds suggests that N-malonylanthranilic acid can adopt multiple conformations. The biological activity of a molecule is often dependent on its specific 3D conformation.
Methodology:
-
Systematic Conformational Search:
-
A systematic search of the conformational space will be performed by rotating the single bonds in the molecule at defined intervals.
-
The energy of each resulting conformer will be calculated using a computationally less expensive method, such as a semi-empirical method or a smaller basis set DFT calculation.
-
-
Re-optimization of Low-Energy Conformers:
-
The low-energy conformers identified in the initial search will be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and relative energies.
-
The effect of the solvent (e.g., water) on the conformational energies will be investigated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
-
Caption: A workflow for performing a comprehensive conformational analysis.
Part 3: Molecular Dynamics Simulations
Objective: To study the dynamic behavior of N-malonylanthranilic acid in a simulated physiological environment.
Rationale: Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its flexibility and interactions with its surroundings (e.g., water molecules, ions). This is crucial for understanding how the molecule might behave in a biological system.
Methodology:
-
System Setup:
-
The lowest energy conformer of N-malonylanthranilic acid will be placed in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
The system will be neutralized with counter-ions if necessary.
-
-
Simulation Protocol:
-
The system will be energy-minimized to remove any steric clashes.
-
The system will be gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD simulation of at least 100 nanoseconds will be performed.
-
-
Trajectory Analysis:
-
The resulting trajectory will be analyzed to determine:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.
-
Radial Distribution Functions (RDFs): To characterize the interactions between the solute and solvent molecules.
-
Hydrogen Bond Analysis: To quantify the formation and lifetime of intra- and intermolecular hydrogen bonds.
-
-
Part 4: Virtual Screening and Molecular Docking
Objective: To identify potential protein targets for N-malonylanthranilic acid and to predict its binding mode and affinity.
Rationale: Given that many anthranilic acid derivatives exhibit their biological effects by interacting with specific proteins, molecular docking can be a powerful tool to generate hypotheses about the mechanism of action of N-malonylanthranilic acid.
Methodology:
-
Target Identification:
-
Based on the known biological activities of related anthranilic acid derivatives (e.g., anti-inflammatory, anticancer), a panel of potential protein targets will be selected. This could include enzymes such as cyclooxygenases (COX-1 and COX-2) or protein kinases.
-
-
Molecular Docking:
-
The 3D structures of the selected protein targets will be obtained from the Protein Data Bank (PDB).
-
The low-energy conformers of N-malonylanthranilic acid will be docked into the active site of each target protein using software such as AutoDock Vina or Glide.
-
The docking results will be scored based on the predicted binding energy.
-
-
Binding Mode Analysis:
-
The predicted binding poses of N-malonylanthranilic acid within the active sites of the top-scoring protein targets will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can provide insights into the structure-activity relationship and guide the design of more potent analogues.
-
Conclusion
The proposed theoretical and computational workflow provides a comprehensive and systematic approach to characterizing N-malonylanthranilic acid. By integrating quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking, this in-silico investigation will generate valuable data on the molecule's physicochemical properties, dynamic behavior, and potential biological targets. The insights gained from these theoretical studies will be instrumental in guiding future experimental research, including chemical synthesis, in vitro biological assays, and ultimately, the development of N-malonylanthranilic acid as a potential therapeutic agent. This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing the need for extensive and resource-intensive experimental screening in the early stages of research.
References
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- Smith, R., & Brennan, S. (2021, November 15). Synthesis of N-Phenylanthranilic acid under Ullman conditions.
- Wikipedia. (n.d.). Anthranilic acid.
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An In-depth Technical Guide to 2-(2-Carboxyacetamido)benzoic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Carboxyacetamido)benzoic acid, a dicarboxylic acid monoamide also known as N-malonylanthranilic acid. While the specific historical account of its initial discovery remains to be fully elucidated, this document explores its chemical identity, a primary synthetic route, and its place within the broader and historically significant class of N-substituted anthranilic acids. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of this and related molecules.
Introduction: Defining this compound
This compound is an organic compound with the molecular formula C₁₀H₉NO₅.[1] It is structurally characterized by an anthranilic acid core where the amino group is acylated with a malonyl group. This unique structure imparts specific chemical properties and potential for further chemical modifications.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid |
| Synonyms | N-malonylanthranilic acid, 2-(carboxyacetamido)benzoic acid |
| CAS Number | 53947-84-5 |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol |
| Appearance | Solid |
| Melting Point | 190 - 192 °C |
Historical Context: The Significance of N-Substituted Anthranilic Acids
While the specific discovery of this compound is not well-documented in readily available literature, the broader class of N-substituted anthranilic acids holds a significant place in medicinal chemistry. The foundational research on these compounds, particularly the N-aryl derivatives, in the early 1960s by researchers at Parke-Davis led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This class includes well-known drugs such as mefenamic acid, which underscored the therapeutic potential of modifying the nitrogen atom of anthranilic acid.[2] This historical backdrop provides a critical context for understanding the potential value and research interest in novel N-acylanthranilic acids like this compound.
Synthesis of this compound
A primary and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.
Caption: Synthetic pathway of this compound.
Causality of Experimental Choices
The choice of Meldrum's acid as the acylating agent is strategic. Meldrum's acid is a cyclic diester that is highly reactive towards nucleophiles, such as the amino group of anthranilic acid. Its high acidity and thermal instability allow the reaction to proceed under relatively mild conditions, often with good yields. The reaction mechanism involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of Meldrum's acid, leading to the opening of the dioxinone ring and subsequent formation of the N-malonyl derivative.
Experimental Protocol: Synthesis from Anthranilic Acid and Meldrum's Acid
The following is a generalized, illustrative protocol based on standard organic synthesis techniques for this type of reaction. Researchers should consult specific literature for optimized conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Addition of Meldrum's Acid: To the stirred solution, add an equimolar amount of Meldrum's acid at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is then acidified with a dilute aqueous acid (e.g., 1M HCl) to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Potential Natural Occurrence and Biological Significance
An intriguing aspect of this compound is its potential natural occurrence. Some literature suggests its presence in Arachis, the genus of plants that includes the peanut.[3] If confirmed, this would open up avenues for research into its biosynthetic pathway and its physiological role in these plants.
The biological activity of this compound is not extensively studied. However, given its structural similarity to other biologically active anthranilic acid derivatives, it could be a candidate for screening in various pharmacological assays. The presence of two carboxylic acid groups and an amide linkage provides multiple points for potential interaction with biological targets.
Future Directions and Conclusion
This compound represents a molecule with a straightforward synthesis and an interesting, though currently underexplored, profile. The historical success of the broader class of N-substituted anthranilic acids in drug discovery provides a strong rationale for further investigation into the properties and potential applications of this compound.
Future research could focus on:
-
Elucidating the definitive history of its first synthesis.
-
Confirming and investigating its natural occurrence in Arachis and other potential plant sources.
-
A comprehensive evaluation of its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Utilizing it as a scaffold for the synthesis of novel derivatives with enhanced therapeutic potential.
References
- Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences.
- Anthranilic acid. (n.d.). Grokipedia.
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This compound. (n.d.). PubChem. [Link]
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Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]
- Handbook of Biotransformations of Arom
- Microbial production of chemical products and related compositions, methods and systems. (n.d.).
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An In-Depth Technical Guide to 2-(2-Carboxyacetamido)benzoic Acid (N-malonylanthranilic acid)
Executive Summary: This document provides a comprehensive technical overview of 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its potential applications as a key intermediate and structural scaffold in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile molecule.
Core Compound Identification and Physicochemical Properties
This compound is a dicarboxylic acid monoamide.[1][2] Structurally, it is formed by an amide linkage between anthranilic acid and malonic acid, making it functionally related to both parent molecules.[1][2] This unique combination of a benzoic acid moiety and a malonic acid derivative provides multiple functional groups for further chemical modification, rendering it a valuable building block in synthetic chemistry.
Its core identifiers and computed physical properties are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | PubChem[1] |
| Synonyms | N-malonylanthranilic acid, 2-(carboxyacetamido)benzoic acid | PubChem, ChemicalBook[1][3] |
| CAS Number | 53947-84-5 | ChemicalBook, PubChem[1][3][4] |
| Molecular Formula | C₁₀H₉NO₅ | PubChem[1] |
| Molecular Weight | 223.18 g/mol | ChemicalBook, PubChem[1][3] |
| Physical Description | Solid | Human Metabolome Database (via PubChem)[1] |
| Melting Point | 190 - 192 °C | Human Metabolome Database (via PubChem)[1] |
Synthesis and Mechanistic Rationale
While specific documented syntheses for this compound are not extensively published in mainstream literature, a logical and efficient pathway can be designed based on its structure. The most direct approach involves the acylation of anthranilic acid (2-aminobenzoic acid) with a reactive derivative of malonic acid.
Proposed Synthetic Pathway: Acylation with Malonyl Dichloride
The chosen pathway utilizes malonyl dichloride as the acylating agent. This method is selected for its high reactivity and straightforward execution. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of anthranilic acid attacks one of the electrophilic carbonyl carbons of malonyl dichloride. The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical to neutralize the HCl byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing protonation of the starting amine.
A subsequent aqueous workup with hydrolysis is necessary to convert the resulting acyl chloride intermediate into the desired second carboxylic acid moiety.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed through characterization techniques (TLC, melting point, spectroscopy) that must match the properties of the target compound.
Materials:
-
Anthranilic acid (1.0 equiv)
-
Malonyl dichloride (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anthranilic acid (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous THF.
-
Reaction Setup: Cool the flask to 0°C in an ice-water bath.
-
Reaction Execution: Add a solution of malonyl dichloride (1.1 equiv) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2). This step hydrolyzes the remaining acyl chloride and protonates the carboxylates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data. The results should be consistent with the structure of the target molecule.
Relevance and Applications in Drug Development
Benzoic acid and its derivatives are foundational scaffolds in modern medicinal chemistry, valued for their structural versatility and ability to participate in various biological interactions.[5][6]
A Scaffold for Anti-Allergic and Anti-Inflammatory Agents
While this compound is not a therapeutic agent itself, its structure is highly relevant to the design of anti-inflammatory and anti-allergic drugs. It can be considered a key fragment or intermediate for synthesizing more complex molecules, such as mast cell stabilizers.
A prominent example in this class is Nedocromil , a pyranoquinolone derivative used to treat asthma and allergic conjunctivitis.[7][8] Nedocromil functions by stabilizing mast cells and inhibiting the release of inflammatory mediators like histamine.[8][9][10] The core structure of this compound, featuring an aromatic ring with two carboxylic acid groups (one directly attached and one via an amide linker), provides a strategic starting point for building the complex heterocyclic systems found in drugs like Nedocromil.
Researchers can use this compound as a scaffold, systematically modifying its structure to explore structure-activity relationships (SAR) and develop novel compounds with enhanced potency or improved pharmacokinetic profiles.
Caption: Drug discovery workflow using the core scaffold for generating novel leads.
Safety and Handling
This compound is classified as a flammable solid.[1] As with all laboratory chemicals, it should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than a simple organic molecule; it is a strategically important intermediate with significant potential in pharmaceutical research. Its defined molecular weight of 223.18 g/mol and formula of C₁₀H₉NO₅ belie a structural complexity that makes it an ideal starting point for the synthesis of advanced therapeutic candidates. The proposed synthetic protocol offers a reliable method for its preparation, enabling further investigation into its utility as a scaffold for developing next-generation anti-inflammatory and anti-allergic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439922, this compound. Retrieved from [Link]
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Chemsrc (n.d.). 2-(CARBOXYACETAMIDO)BENZOIC ACID | CAS#:53947-84-5. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50294, Nedocromil. Retrieved from [Link]
-
precisionFDA (n.d.). NEDOCROMIL. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). nedocromil. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50295, Nedocromil Sodium. Retrieved from [Link]
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Wikipedia (n.d.). Nedocromil. Retrieved from [Link]
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Chemistry university (2021). Benzoic Acid Synthesis. YouTube. Retrieved from [Link]
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Cureus (2024). Potential Role of Benzoic Acid and Its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
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Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
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Chemistry Research Journal (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 2-(2-Carboxyacetamido)benzoic Acid in Cosmetic Ingredient Synthesis
Introduction: Unveiling a Novel Multifunctional Ingredient
The cosmetic industry is in a perpetual quest for innovative ingredients that offer multiple benefits, from enhancing skin health to ensuring product stability. Within this landscape, 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid, emerges as a promising candidate. This molecule is a unique hybrid, wedding the structural features of anthranilic acid with a dicarboxylic acid moiety derived from malonic acid. While direct applications in cosmetics are not yet widely documented, its chemical architecture suggests a compelling potential for multifunctional activity.
This guide provides a comprehensive overview for researchers and formulation scientists on the synthesis, proposed mechanisms of action, and potential applications of this compound in cosmetic science. We will explore its synthesis from readily available precursors and delineate protocols to evaluate its efficacy as a skin-soothing agent, a skin-brightening ingredient, and a formulation stabilizer.
Molecular Profile and Inferred Cosmetic Properties
This compound (C₁₀H₉NO₅) is a dicarboxylic acid monoamide.[1] Its structure is intrinsically linked to two parent molecules with known biological and chemical activities:
-
Anthranilic Acid Scaffold: Anthranilic acid and its derivatives are recognized for their biological significance, serving as precursors in the synthesis of various bioactive compounds.[2][3] Certain anthranilic acid amides have been investigated for their anti-irritant and anti-itch properties in cosmetic and pharmaceutical compositions.[4][5][6]
-
Dicarboxylic Acid Functionality: The malonic acid component introduces two carboxylic acid groups. Dicarboxylic acids, such as succinic and dioic acid, are increasingly utilized in skincare for their antimicrobial, anti-inflammatory, and sebum-regulating properties.[7][8][9] Malonic acid itself is noted for its exfoliating and skin-conditioning effects. Furthermore, the presence of multiple carboxyl groups suggests potential as a chelating agent, which can enhance the stability of cosmetic formulations.[10][11]
Based on this structural analysis, we can hypothesize the following cosmetic benefits for this compound:
-
Anti-Inflammatory and Soothing Effects: Potential to mitigate skin irritation and redness.
-
Skin Brightening: Possible inhibition of enzymes involved in melanin production.
-
Formulation Stabilization: Ability to chelate metal ions that can catalyze degradation reactions.[12]
-
Gentle Exfoliation: Contribution to improved skin texture and cell turnover.[13]
Synthesis of this compound
The synthesis of this compound can be approached through the N-acylation of anthranilic acid. A plausible and efficient method involves the reaction of anthranilic acid with a reactive derivative of malonic acid, such as malonyl chloride or Meldrum's acid, in an appropriate solvent system. Below is a detailed protocol for its synthesis.
Diagram of Synthesis Pathway
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Protocol for the synthesis of "2-(2-Carboxyacetamido)benzoic acid"
{"answer":"### Application Note & Protocol: Synthesis of 2-(2-Carboxyacetamido)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, also known as N-malonylanthranilic acid.[1][2] The synthetic strategy detailed herein is predicated on the acylation of anthranilic acid. Given the bidentate nucleophilic nature of anthranilic acid, this guide emphasizes a controlled, two-step approach designed to ensure selective N-acylation and high product purity. The protocol first involves the reaction of anthranilic acid with a protected malonic acid derivative, followed by a deprotection step to yield the target dicarboxylic acid. This methodology is designed to be robust and scalable for applications in medicinal chemistry and materials science, where N-acyl anthranilic acids serve as crucial intermediates.[3][4]
Introduction: The Scientific Rationale
N-acyl anthranilic acids are a significant class of compounds in pharmaceutical research and development. They form the core structure of various bioactive molecules and serve as versatile precursors for the synthesis of heterocyclic systems, such as quinazolinones and benzodiazepines.[3][5] The target molecule, this compound, is a dicarboxylic acid monoamide that features both a benzoic acid and a malonic acid amide moiety.[1][2]
The synthetic challenge lies in the selective acylation of the amino group of anthranilic acid without promoting self-condensation or O-acylation.[6] Direct reaction with a highly reactive species like malonyl chloride could lead to undesirable side products. Therefore, a more controlled approach is warranted. The strategy outlined in this protocol employs a mono-protected malonic acid derivative, specifically ethyl malonyl chloride. This allows for the selective formation of the amide bond. The subsequent hydrolysis of the ethyl ester provides the final dicarboxylic acid product. This two-step process offers superior control over the reaction and facilitates a cleaner product profile.
Reaction Scheme and Workflow
The synthesis of this compound is achieved through a two-step process:
-
Step 1: N-Acylation. Anthranilic acid is reacted with ethyl malonyl chloride in the presence of a base to form the intermediate, 2-(2-Ethoxycarbonyl-acetamido)benzoic acid.
-
Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification to yield the final product, this compound.
Visualized Experimental Workflow
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Sigma-Aldrich |
| Ethyl Malonyl Chloride | C₅H₇ClO₃ | 150.56 | ≥97% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) and conc. | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, ≥98% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Ethoxycarbonyl-acetamido)benzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (5.0 g, 36.5 mmol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (3.5 mL, 43.8 mmol, 1.2 eq) to the solution. Cool the flask in an ice bath to 0°C.
-
Acylation: In a dropping funnel, prepare a solution of ethyl malonyl chloride (5.5 g, 36.5 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL). Add the ethyl malonyl chloride solution dropwise to the stirred anthranilic acid solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 2 M HCl (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2 M HCl (2 x 50 mL), and saturated sodium chloride solution (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Saponification)
-
Hydrolysis Setup: Dissolve the crude 2-(2-Ethoxycarbonyl-acetamido)benzoic acid from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (40 mL).
-
Saponification: Attach a reflux condenser and heat the mixture to reflux for 2 hours. The amide bond is generally resistant to hydrolysis under these conditions.[7]
-
Acidification and Precipitation: After cooling to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water to remove any inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight. The melting point of the final product is expected to be in the range of 190-192°C.[1]
Characterization and Expected Results
The final product, this compound, should be a white solid. The structure and purity should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and aliphatic protons.
-
¹³C NMR: To identify the carbonyl and aromatic carbons.
-
FT-IR: To identify the characteristic C=O and N-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight (223.18 g/mol ).[1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethyl malonyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Pyridine is a flammable and toxic liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle concentrated acids and bases with caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Check the purity of starting materials. |
| O-acylation observed | Reaction conditions favoring O-acylation. | Maintain low temperature during the addition of ethyl malonyl chloride. |
| Incomplete hydrolysis in Step 2 | Insufficient reaction time or base. | Increase reflux time or the amount of NaOH. |
| Product does not precipitate | Product is soluble in the work-up solution. | Ensure the pH is sufficiently low (pH 2). Cool the solution thoroughly in an ice bath. |
References
-
Giri, R., Lam, J. K., & Yu, J. Q. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Journal of the American Chemical Society, 132(2), 686–693. Available from: [Link]
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Available from: [Link]
-
ACS Publications. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). Process for the production of new anthranilic acids and their salts.
-
DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
-
Wikipedia. (n.d.). N-Acetylanthranilic acid. Available from: [Link]
-
Wiklund, P., & Bergman, J. (2003). Alkylation and acylation of basic salts of anthranilic acid. Tetrahedron, 60(1), 19-23. Available from: [Link]
-
ResearchGate. (n.d.). A. anthranilic acid and malonyl CoA route to form quinolactacide, quinolactacins and 4‐quinolones. Available from: [Link]
- Google Patents. (n.d.). Process for preparing anthranilic acids.
-
Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Available from: [Link]
-
Organic Syntheses. (n.d.). Meldrum's acid. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
University of Wisconsin-Whitewater. (n.d.). Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available from: [Link]
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- 3. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. inchem.org [inchem.org]
The Versatile Architect: Harnessing 2-(2-Carboxyacetamido)benzoic Acid in Heterocyclic Synthesis
Introduction: A Tale of Two Carboxyls
In the intricate world of organic synthesis, the strategic placement of functional groups within a molecule dictates its destiny as a building block. 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid, is a prime example of such a strategically designed precursor. Possessing two carboxylic acid moieties and an amide linkage poised on an aromatic scaffold, this compound is a versatile and powerful tool for the construction of complex heterocyclic systems. This application note delves into the fundamental principles and practical protocols for utilizing this compound as a synthetic building block, with a particular focus on its application in the synthesis of quinolone frameworks, which are prevalent in medicinal chemistry.
This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound. We will explore not just the "how," but the "why," providing a deep understanding of the reaction mechanisms and the rationale behind the experimental designs.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₅ | PubChem[1] |
| Molecular Weight | 223.18 g/mol | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Melting Point | 190 - 192 °C | PubChem[1] |
| Synonyms | N-malonylanthranilic acid, 2-[(2-carboxyacetyl)amino]benzoic acid | PubChem[1] |
Safety Profile: While detailed toxicological data for this compound is not extensively documented, it is prudent to handle it with the standard care afforded to all laboratory chemicals. Based on the Globally Harmonized System (GHS) classifications for related compounds, it should be treated as a potential irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Core Application: The Gateway to Quinolones via Intramolecular Cyclization
The primary synthetic utility of this compound lies in its propensity to undergo intramolecular cyclization to form heterocyclic ring systems. The presence of a carboxylic acid on the benzene ring and another on the acetamido side chain creates a perfect storm for a condensation reaction, leading to the formation of a new ring.
A particularly valuable transformation is the thermal cyclization to produce 4-hydroxy-2(1H)-quinolone, a key scaffold in numerous biologically active compounds.
The Underlying Principle: A Thermally Driven Cascade
The synthesis of 4-hydroxy-2(1H)-quinolone from this compound is a classic example of a thermally induced intramolecular condensation reaction. The process can be conceptually broken down into two key steps:
-
Decarboxylation: Upon heating, the malonic acid moiety is prone to decarboxylation, losing a molecule of carbon dioxide to form an N-acetylanthranilic acid intermediate.
-
Intramolecular Cyclization (Conrad-Limpach-Knorr Reaction Variant): The newly formed enolate of the acetyl group then attacks the carboxylic acid on the aromatic ring, leading to the formation of the six-membered heterocyclic ring of the quinolone system after dehydration.
This cascade reaction provides an elegant and atom-economical route to a valuable heterocyclic core.
Caption: Reaction pathway for the thermal cyclization.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound and its subsequent conversion to 4-hydroxy-2(1H)-quinolone.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from readily available starting materials, anthranilic acid and diethyl malonate. This reaction proceeds through the formation of an amide bond followed by hydrolysis of the remaining ester group.
Materials:
-
Anthranilic acid
-
Diethyl malonate
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water (deionized)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel, filter paper.
Procedure:
-
Amide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine. To this solution, add diethyl malonate (1.1 equivalents) dropwise with stirring. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of sodium hydroxide (3 equivalents). Heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ethyl ester.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Thermal Cyclization to 4-Hydroxy-2(1H)-quinolone
This protocol describes the intramolecular cyclization of this compound to form the quinolone ring system. The reaction is typically carried out in a high-boiling point solvent.
Materials:
-
This compound
-
Diphenyl ether or Dowtherm A
-
Round-bottom flask, heating mantle, thermometer, air condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1 equivalent) and add a high-boiling point solvent such as diphenyl ether or Dowtherm A (sufficient to ensure good stirring).
-
Thermal Cyclization: Heat the mixture with stirring to a temperature of 240-260 °C. The reaction is accompanied by the evolution of carbon dioxide and water. Maintain this temperature for 30-60 minutes, or until the gas evolution ceases. The progress of the reaction can be monitored by TLC by taking small aliquots and dissolving them in a suitable solvent.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.
-
Purification: Collect the crude 4-hydroxy-2(1H)-quinolone by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Characterization: Verify the structure and purity of the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for synthesis and cyclization.
Expanding the Synthetic Horizon: Potential Applications
The strategic design of this compound opens the door to a variety of other heterocyclic systems. By modifying the reaction conditions or introducing other reagents, this versatile building block can be directed towards the synthesis of:
-
Quinazolinediones: By reacting with a source of ammonia or an amine, followed by cyclization, quinazolinedione derivatives can be accessed. These are another class of heterocycles with significant biological activity.
-
Benzodiazepines: While a more complex transformation, derivatization of the carboxylic acid groups followed by reaction with a suitable diamine could potentially lead to the formation of the seven-membered benzodiazepine ring system.[2]
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical compound; it is a testament to the power of rational molecular design in organic synthesis. Its pre-organized functionality provides a direct and efficient pathway to valuable heterocyclic scaffolds, most notably the 4-hydroxy-2(1H)-quinolone core. The protocols outlined in this application note offer a robust and reproducible methodology for the synthesis and application of this key building block. By understanding the underlying principles of its reactivity, researchers can unlock its full potential in the discovery and development of new chemical entities with diverse applications, particularly in the realm of medicinal chemistry.
References
-
Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.[2]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.[3]
-
Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-692.[2]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(9), 10636-10653.[4]
Sources
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- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Malonylanthranilic Acid in Organic Synthesis
Introduction: The Strategic Value of N-Malonylanthranilic Acid
N-Malonylanthranilic acid, systematically known as 2-(2-carboxyacetamido)benzoic acid, is a bespoke derivative of anthranilic acid designed for the elegant construction of heterocyclic scaffolds. Its structure is deceptively simple, yet it embeds a powerful synthetic potential. By incorporating a malonyl group onto the amino function of anthranilic acid, this reagent becomes a pre-packaged, bifunctional building block. It contains both the nucleophilic aromatic ring primed for cyclization and the precise three-carbon electrophilic unit required to form a new six-membered ring.
This strategic design makes N-malonylanthranilic acid a cornerstone reagent for the synthesis of 4-hydroxyquinolin-2(1H)-ones, a core structure in numerous pharmaceuticals, agrochemicals, and biologically active compounds. This guide provides an in-depth exploration of its synthesis, mechanistic rationale, and a field-proven protocol for its application in heterocyclic chemistry, tailored for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Reagent: N-Malonylanthranilic Acid
The preparation of N-malonylanthranilic acid is a foundational step that leverages the nucleophilicity of the amine on anthranilic acid. The most direct approach involves the acylation with a malonic acid derivative. While various methods exist, a common and effective laboratory-scale synthesis involves the reaction with diethyl malonate.
Protocol 1: Synthesis of N-Malonylanthranilic Acid
Causality: This protocol relies on the thermal condensation of anthranilic acid with diethyl malonate. Heating the mixture drives the nucleophilic acyl substitution, where the amino group of anthranilic acid attacks one of the ester carbonyls of diethyl malonate. The elimination of ethanol shifts the equilibrium towards the product. The subsequent hydrolysis of the remaining ethyl ester under basic conditions, followed by acidification, yields the target dicarboxylic acid.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Role |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 13.7 g (0.1 mol) | Starting Material |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 32.0 g (0.2 mol) | Malonylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | ~12 g (0.3 mol) | Hydrolysis Reagent |
| Hydrochloric Acid | HCl | 36.46 | As needed | Acidification |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (13.7 g) and diethyl malonate (32.0 g).
-
Thermal Condensation: Heat the mixture in an oil bath at 140-150 °C for 3-4 hours. The mixture will become a homogenous melt and ethanol will begin to reflux. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system, observing the consumption of anthranilic acid.
-
Hydrolysis: Allow the reaction mixture to cool to approximately 80 °C. Carefully add a solution of sodium hydroxide (12 g in 100 mL of water). Re-heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate ester.
-
Work-up and Isolation: Cool the flask in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A white precipitate of N-malonylanthranilic acid will form.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL). Recrystallize the solid from a minimal amount of hot ethanol/water to yield pure N-malonylanthranilic acid as a white crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The expected yield is typically in the range of 70-80%.
Caption: Workflow for the synthesis of N-malonylanthranilic acid.
Part 2: Core Application - The Camps Cyclization to 4-Hydroxyquinolin-2(1H)-ones
The primary utility of N-malonylanthranilic acid is its intramolecular cyclization to form the 4-hydroxyquinolin-2(1H)-one core. This transformation is a variant of the Camps quinoline synthesis , which involves the base- or acid-catalyzed cyclization of o-acylaminoaryl ketones or related substrates.[1][2] In this case, the reaction proceeds via a thermal cyclodehydration, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or by heating in a high-boiling point solvent.[3][4]
Mechanistic Rationale
The driving force for the reaction is the formation of a stable, aromatic heterocyclic system. The mechanism involves an intramolecular electrophilic attack on the activated benzene ring.
-
Enolization/Activation: Under thermal or acidic conditions, one of the carboxylic acid groups of the malonyl moiety is activated, often by forming a ketene or an acylium ion intermediate.
-
Intramolecular Cyclization: The electron-rich benzene ring (activated by the amide nitrogen) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is an intramolecular Friedel-Crafts-type acylation.
-
Dehydration & Tautomerization: The resulting intermediate undergoes dehydration to form the new six-membered ring. The product, 2,4-dihydroxyquinoline, exists predominantly in its more stable tautomeric form, 4-hydroxyquinolin-2(1H)-one.
Caption: Simplified mechanism of the Camps cyclization.
Protocol 2: Synthesis of 4-Hydroxyquinolin-2(1H)-one
Causality: This protocol utilizes thermal cyclization in a high-boiling, non-reactive solvent like diphenyl ether. The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which drives the reaction to completion. The choice of solvent is critical; it must be thermally stable and allow the reaction to reach the required temperature without participating in the reaction.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Role |
| N-Malonylanthranilic Acid | C₁₀H₉NO₅ | 223.18 | 11.15 g (0.05 mol) | Reactant |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 100 mL | High-boiling Solvent |
| Toluene | C₇H₈ | 92.14 | As needed | Washing Solvent |
| Aqueous NaOH (10%) | NaOH | 40.00 | As needed | For purification |
| Aqueous HCl (10%) | HCl | 36.46 | As needed | For precipitation |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, add N-malonylanthranilic acid (11.15 g) and diphenyl ether (100 mL).
-
Thermal Cyclization: Heat the stirred suspension gradually in a heating mantle. Water will begin to evolve and collect in the Dean-Stark trap at around 180-200 °C. Continue heating until the internal temperature reaches 240-250 °C. Maintain this temperature for 30 minutes. Self-Validation: The reaction is typically complete when the evolution of water ceases.
-
Isolation: Allow the reaction mixture to cool to approximately 100 °C. Add 100 mL of toluene to precipitate the product and dilute the solvent. Continue cooling to room temperature.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with toluene to remove the diphenyl ether.
-
Base-Acid Wash: Transfer the crude solid to a beaker and dissolve it in 10% aqueous sodium hydroxide. Filter the solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and re-precipitate the product by slowly adding 10% aqueous hydrochloric acid until the solution is acidic (pH ~4-5).
-
Final Collection: Collect the purified 4-hydroxyquinolin-2(1H)-one by vacuum filtration, wash with cold water, and dry under vacuum at 80 °C. The expected yield is >90%.
Caption: Experimental workflow for the Camps cyclization protocol.
Part 3: Summary of Reaction Parameters and Significance
The efficiency of the Camps cyclization can be influenced by several factors. The choice of cyclization conditions is paramount for achieving high yields and purity.
Table of Cyclization Conditions
| Method | Reagent/Conditions | Temperature | Typical Yield | Notes |
| Thermal | High-boiling solvent (e.g., Diphenyl Ether, Dowtherm A) | 240-260 °C | >90% | Excellent for clean, high-yielding reactions. Requires high temperatures. |
| Acid-Catalyzed | Polyphosphoric Acid (PPA) | 120-150 °C | 85-95% | Effective dehydrating agent, allows for lower temperatures. Work-up can be challenging.[4] |
| Microwave | PPA or neat reaction | 180-220 °C | 80-95% | Significantly reduces reaction time. Requires specialized equipment.[3] |
Significance in Drug Development
The 4-hydroxyquinolin-2(1H)-one scaffold synthesized using N-malonylanthranilic acid is a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including:
-
Antimicrobial and Antifungal Agents: The quinolone core is famous for its role in antibiotics like ciprofloxacin.[3]
-
Anticancer Properties: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[5]
-
Antiviral and Anti-inflammatory Activity: The scaffold serves as a template for developing novel therapeutics in these areas.
By providing a reliable and efficient route to this core structure, N-malonylanthranilic acid remains a highly valuable reagent for academic research and industrial drug discovery programs.
References
- Patel, H. M., & Patel, K. C. (2011). Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. Rasayan Journal of Chemistry, 4(2), 346-351.
- Grokipedia. (n.d.). Camps quinoline synthesis.
- Name Reactions. (n.d.). Camps Quinoline Synthesis. Cambridge University Press.
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Wikipedia. (2023). Camps quinoline synthesis. Retrieved from [Link]
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Musiol, R., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14571-14586. Available at: [Link]
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Sloop, J. C., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1229. Available at: [Link]
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Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. KTH, School of Chemical Science and Engineering. Available at: [Link]
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Szebesczyk, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6610. Available at: [Link]
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Spáčilová, L., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8889-8896. Available at: [Link]
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Millard, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. West Chester University. Available at: [Link]
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Williams, A. D., & Rovis, T. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 132(20), 6910–6911. Available at: [Link]
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Allen, C. F. H., & McKee, G. H. (1939). Acridone. Organic Syntheses, 19, 6. Available at: [Link]
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Ukita, K., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5818. Available at: [Link]
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D'Ischia, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(17), 3321–3329. Available at: [Link]
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Application Note & Protocol: A Guide to the Acylation of Anthranilic Acid
Introduction: The Significance of Acylated Anthranilic Acid Derivatives
Anthranilic acid, or 2-aminobenzoic acid, is a vital scaffold in organic synthesis and medicinal chemistry. The acylation of its amino group yields N-acylanthranilic acid derivatives, a class of compounds with significant pharmacological and chemical interest. These derivatives are precursors to a wide range of molecules, including anti-inflammatory drugs (e.g., fenamates), diuretics, and historically, the sedative-hypnotic methaqualone.[1][2] The straightforward synthesis of N-acetylanthranilic acid, in particular, serves as an excellent model for nucleophilic acyl substitution and produces crystals with the fascinating property of triboluminescence—the emission of light upon being crushed or broken.[1][3][4]
This guide provides a detailed experimental procedure for the N-acetylation of anthranilic acid using acetic anhydride. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and best practices for a successful and safe synthesis.
Reaction Overview and Mechanism
The acylation of anthranilic acid is a nucleophilic acyl substitution reaction. In this protocol, the nucleophilic amino group (-NH₂) of anthranilic acid attacks one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of an amide bond, yielding N-acetylanthranilic acid and acetic acid as a byproduct.
The reaction proceeds through an initial acylation of the amino group to form the desired N-acetylanthranilic acid. However, under the reaction conditions with acetic anhydride, an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is formed. This intermediate is then hydrolyzed by the addition of water to yield the final product.[3][4][5]
Reaction Scheme:
-
Step 1: Anthranilic acid reacts with acetic anhydride.
-
Step 2: Formation of an unstable benzisoxazinone intermediate.[3][5]
-
Step 3: Hydrolysis of the intermediate to form N-acetylanthranilic acid.
Mechanistic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-acetylanthranilic acid.
Product Isolation and Purification
-
Vacuum Filtration: Set up a Buchner funnel with filter paper and connect it to a vacuum flask. Isolate the crystals by vacuum filtration. Use distilled water from a wash bottle to transfer any remaining crystals from the flask to the funnel. [5]2. Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of chilled methanol. This helps to remove any soluble impurities. Caution: Using too much methanol may dissolve some of the product. [5]3. Drying: Continue to draw air through the crystals for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and record the final weight. Calculate the percent yield.
Product Characterization and Validation
A successful synthesis is validated through the characterization of the final product.
-
Melting Point Determination: The melting point of a pure organic compound is a sharp range. The literature melting point for N-acetylanthranilic acid is 183-185 °C. [3][4] * Carefully pack a small amount of the dried product into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. [5]
-
-
Triboluminescence: A unique characteristic of N-acetylanthranilic acid is its ability to emit light when crystals are crushed. [1][3] * In a darkened room, place a few dry crystals between two watch glasses.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations involving acetic anhydride should be performed in a certified chemical fume hood. [6]* Chemical Hazards:
-
Waste Disposal: The filtrate should be neutralized before disposal according to local regulations. Solid waste should be placed in the designated solid chemical waste container. [6]
References
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent M
- N-Acetylanthranilic acid - Wikipedia.
- N-Acetylanthranilic Acid: A Highly Triboluminescent M
- N-acetylanthranilic acid.
- anthranilic acid acetylation in various conditions. Sciencemadness.org.
- N-Acetylanthranilic acid synthesis. ChemicalBook.
- What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Homework.Study.com.
- Experiment 8 - Amide Prepar
- SAFETY DATA SHEET - Anthranilic acid. Fisher Scientific.
- ICSC 1295 - ANTHRANILIC ACID. ILO and WHO.
- Anthranilic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.
- Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences.
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- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols for the Microbial Production of 2-(2-Carboxyacetamido)benzoic acid
Introduction: A Strategic Approach to Novel Compound Biosynthesis
2-(2-Carboxyacetamido)benzoic acid is a synthetic molecule of interest due to its structural resemblance to intermediates in the biosynthesis of quinolone alkaloids, a class of compounds with a wide range of biological activities, including antimicrobial properties[1]. The molecule itself is a conjugate of two key metabolic building blocks: anthranilic acid and a malonyl group. While direct microbial production of this specific compound is not yet established in published literature, its constituent parts are well-known products of microbial metabolism. Anthranilic acid is an important aromatic intermediate, and malonyl-CoA is a central precursor for a vast array of natural products, including polyketides and fatty acids[2][3].
This guide provides a comprehensive framework for the rational design and implementation of a microbial cell factory for the de novo synthesis of this compound. We will proceed by dissecting the challenge into three distinct, yet interconnected, metabolic engineering modules:
-
Module 1: Overproduction of the Anthranilic Acid Precursor.
-
Module 2: Augmentation of the Intracellular Malonyl-CoA Pool.
-
Module 3: Identification and Implementation of a Novel N-Acyltransferase for the Final Condensation Step.
This document is intended for researchers in metabolic engineering, synthetic biology, and drug development, offering both the theoretical underpinnings and actionable protocols to pioneer the biosynthesis of this and other novel chemical entities.
Proposed Biosynthetic Pathway
The proposed pathway for the synthesis of this compound is a hybrid pathway that leverages the native shikimate pathway for anthranilate production and central carbon metabolism for malonyl-CoA supply. The final, non-native step requires the introduction of a suitable N-acyltransferase to catalyze the condensation of these two precursors.
Figure 1: Proposed biosynthetic pathway for this compound.
Module 1: Engineering an Anthranilate Overproducing Host
Scientific Rationale: Anthranilic acid is the key aromatic precursor for our target molecule. In many microorganisms, such as Escherichia coli, the biosynthesis of anthranilate from chorismate is the first committed step in the tryptophan synthesis pathway, catalyzed by anthranilate synthase (encoded by trpE and trpG). The pathway is tightly regulated by feedback inhibition from tryptophan. Therefore, to achieve overproduction, we must deregulate this pathway and prevent the flux of anthranilate into tryptophan.
Key Metabolic Engineering Strategies:
-
Deregulation of Anthranilate Synthase: Utilize a feedback-resistant variant of TrpE.
-
Blocking Tryptophan Synthesis: Knock out a downstream gene in the tryptophan operon, such as trpD, which encodes anthranilate phosphoribosyltransferase. This creates an auxotrophic strain that accumulates anthranilate.
-
Enhancing Precursor Supply: Overexpress genes that increase the supply of chorismate, such as a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr).
Protocol 1: Construction of an Anthranilate-Overproducing E. coli Strain
This protocol outlines the creation of an E. coli strain engineered to accumulate anthranilic acid.
1. Host Strain Selection:
- Begin with a common laboratory strain, such as E. coli W3110 or MG1655.
2. Gene Knockout (e.g., trpD):
- Utilize a markerless gene deletion method, such as λ-Red recombineering.
- Design primers to amplify a resistance cassette (e.g., kanamycin) flanked by regions homologous to the upstream and downstream sequences of trpD.
- Transform the host strain containing the pKD46 plasmid (expressing the λ-Red system) with the PCR product.
- Select for transformants on kanamycin plates.
- Verify the deletion by PCR.
- Remove the resistance cassette using a FLP recombinase-expressing plasmid (e.g., pCP20).
3. Plasmid-based Overexpression:
- Clone a feedback-resistant aroG (aroGfbr) and a feedback-resistant trpE (trpEfbr) along with trpG into a suitable expression vector (e.g., a p15A origin plasmid with an inducible promoter like Ptrc).
- Transform the trpD knockout strain with the resulting plasmid.
4. Strain Validation and Fermentation:
- Culture the engineered strain in a minimal medium supplemented with a small amount of tryptophan to support growth.
- Induce gene expression with IPTG during the exponential growth phase.
- Monitor anthranilate production over time using HPLC.
Expected Outcome: The engineered strain should accumulate significant titers of anthranilic acid in the culture medium. Titers can range from 1.5 g/L to over 14 g/L depending on the strain and fermentation conditions[4].
Module 2: Enhancing the Intracellular Malonyl-CoA Pool
Scientific Rationale: Malonyl-CoA is the acyl donor for the final condensation step. However, its intracellular concentration is typically low and tightly regulated because it is primarily channeled into fatty acid biosynthesis[5][6]. To ensure an adequate supply for our target molecule, we must increase the production of malonyl-CoA and/or divert it from competing pathways.
Key Metabolic Engineering Strategies:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): Increase the expression of the accABCD genes, which catalyze the conversion of acetyl-CoA to malonyl-CoA[3].
-
Down-regulation of Fatty Acid Synthesis: Reduce the expression of key genes in the fatty acid biosynthesis pathway (e.g., fabB, fabF) to decrease the consumption of malonyl-CoA. This can be achieved using CRISPRi or other gene silencing techniques.
-
Alternative Malonyl-CoA Pathways: Introduce heterologous pathways, such as the malonate assimilation pathway, which can convert exogenous malonate directly to malonyl-CoA[7].
Protocol 2: Increasing Malonyl-CoA Availability
This protocol describes modifications to be made in the anthranilate-overproducing strain to boost the malonyl-CoA pool.
1. Overexpression of ACC:
- Clone the E. coli accABCD operon into a compatible expression vector (e.g., a pSC101 origin plasmid with a different inducible promoter or a constitutive promoter of medium strength).
- Transform the anthranilate-overproducing strain with this new plasmid.
2. Down-regulation of Fatty Acid Synthesis (Optional but Recommended):
- Design a guide RNA (gRNA) targeting the promoter region of the fab operon.
- Clone the gRNA into a dCas9-expressing plasmid.
- Transform the strain (now carrying two plasmids) with the CRISPRi plasmid.
3. Quantification of Malonyl-CoA:
- Quantifying intracellular malonyl-CoA is challenging. An indirect method is to use a biosensor.
- Introduce a plasmid expressing a malonyl-CoA-dependent reporter, such as the enzyme 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), which converts malonyl-CoA into flaviolin, a colored compound that can be measured spectrophotometrically[5].
- Compare flaviolin production in the engineered strain to the parent strain to confirm an increase in the malonyl-CoA pool.
Expected Outcome: These modifications should lead to a measurable increase in the intracellular availability of malonyl-CoA, creating a balanced supply of both precursors for the final reaction.
Module 3: The Final Condensation Step - The N-Acyltransferase Challenge
Scientific Rationale: The final step is the CoA-dependent acylation of anthranilic acid with a malonyl group. This reaction is not known to be catalyzed by a native E. coli enzyme. Therefore, a suitable N-acyltransferase must be identified and expressed in our engineered host.
Strategy for Enzyme Identification:
-
Bioprospecting: Search for N-acyltransferases from organisms that produce anthranilate-derived secondary metabolites. Promiscuous enzymes from the GNAT (GCN5-related N-acetyltransferase) superfamily are promising candidates.
-
Enzyme Screening: Screen a library of known N-acyltransferases for activity with anthranilic acid and malonyl-CoA.
-
Protein Engineering: If an enzyme with low activity is found, use directed evolution or rational design to improve its catalytic efficiency and substrate specificity.
Protocol 3: In Vitro Screening for N-Acyltransferase Activity
This protocol provides a method to screen candidate enzymes for the desired activity.
1. Candidate Enzyme Expression and Purification:
- Clone the coding sequences of candidate N-acyltransferases into a protein expression vector (e.g., pET vector with a His-tag).
- Express the proteins in E. coli BL21(DE3).
- Purify the enzymes using immobilized metal affinity chromatography (IMAC).
2. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing:
- Phosphate buffer (pH 7.5)
- Purified N-acyltransferase
- Anthranilic acid (substrate 1)
- Malonyl-CoA (substrate 2)
- Incubate the reaction at an optimal temperature (e.g., 30-37°C).
- Quench the reaction at various time points by adding an acid (e.g., trifluoroacetic acid).
- Analyze the reaction mixture by LC-MS to detect the formation of this compound.
3. Final Strain Construction:
Once a suitable enzyme is identified, clone its gene into an expression plasmid (either a separate plasmid or integrated into one of the existing plasmids).
Transform the dual-precursor overproducing strain with this final construct.
Figure 2: Overall experimental workflow for strain development.
Integrated Strain Fermentation and Analysis
Protocol 4: Fed-Batch Fermentation for Product Synthesis
1. Media and Culture Conditions:
- Use a defined minimal medium with glucose as the primary carbon source.
- Supplement with necessary antibiotics to maintain plasmids.
- Include a low concentration of tryptophan to support the initial growth of the auxotrophic strain.
- Maintain pH at ~7.0 using automated addition of a base (e.g., NH4OH).
- Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.
2. Fed-Batch Strategy:
- Start with a batch phase to allow for initial biomass accumulation.
- Once the initial glucose is depleted (indicated by a sharp rise in DO), begin a glucose feed to maintain a low glucose concentration, which avoids overflow metabolism.
- Induce gene expression with IPTG (or other appropriate inducers) in the mid-to-late exponential phase.
3. Sampling and Analysis:
- Take samples periodically to measure cell density (OD600), and concentrations of glucose, anthranilic acid, and the final product.
- For product analysis, centrifuge the sample, and analyze the supernatant by reverse-phase HPLC coupled with a mass spectrometer (LC-MS). The expected mass of this compound can be used for selective ion monitoring.
Conclusion and Future Outlook
This document outlines a systematic, module-based approach to engineer a microbial host for the production of this compound. By leveraging established metabolic engineering principles for precursor supply and proposing a clear strategy for the discovery and implementation of the final catalytic step, this guide provides a robust starting point for this endeavor.
Success will hinge on the careful balancing of the expression of multiple pathway modules and, most critically, on the discovery of an efficient N-acyltransferase. Future work may involve optimizing codon usage of the heterologous enzyme, fine-tuning promoter strengths to balance metabolic flux, and developing advanced fermentation strategies, such as in-situ product removal, to alleviate potential product toxicity and enhance final titers. The strategies detailed herein are not only applicable to the target molecule but also serve as a template for the microbial production of a wide range of novel, value-added chemicals.
References
-
Cai, Y., et al. (2022). Alternative malonyl-CoA pathways for microbial production of diverse products. Trends in Biotechnology. [Link]
-
Salis, H. M., et al. (2018). Maximizing and Modeling Malonyl-CoA Production in Escherichia coli. ACS Synthetic Biology. [Link]
-
Aoki, K., et al. (1983). Further Characterization of Bacterial Production of Anthranilic Acid from Aniline. Agricultural and Biological Chemistry. [Link]
-
Beck, B. D., et al. (2020). Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis. Applied Microbiology and Biotechnology. [Link]
-
Zha, W., et al. (2009). Improving cellular malonyl-CoA level in Escherichia coli by metabolic engineering. Metabolic Engineering. [Link]
-
Luo, Z. W., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Proceedings of the National Academy of Sciences. [Link]
-
Manikandan, A., et al. (2024). Characterization of anthranilic acid produced by Virgibacillus salarius MML1918 and its bio-imaging application. Archives of Microbiology. [Link]
-
Chen, B., et al. (2014). Improving Production of Malonyl Coenzyme A-Derived Metabolites by Abolishing Snf1-Dependent Regulation of Acc1. mBio. [Link]
-
Kallifidas, D., et al. (2020). Synthesis of Natural and Unnatural Quinolones Inhibiting the Growth and Motility of Bacteria. Journal of Natural Products. [Link]
-
Luo, Z. W., Cho, J. S., & Lee, S. Y. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Kim, H. J., et al. (2023). Engineered Escherichia coli cell factory for anthranilate over-production. Frontiers in Microbiology. [Link]
-
Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. [Link]
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The Versatile Scaffold: N-Malonylanthranilic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the anthranilic acid framework stands as a "privileged scaffold," a molecular architecture that has consistently yielded compounds with significant therapeutic potential.[1] Its derivatives have found applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2] This guide delves into a specific, yet underexplored, derivative: N-malonylanthranilic acid . By incorporating a dicarboxylic acid moiety, this compound presents unique opportunities for drug design, offering multiple points for chemical modification and interaction with biological targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of N-malonylanthranilic acid, explores its potential applications as an enzyme inhibitor and a scaffold for bioactive heterocycles, and offers step-by-step protocols for its evaluation in relevant biological assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Synthesis of N-Malonylanthranilic Acid: A Detailed Protocol
The synthesis of N-malonylanthranilic acid involves the N-acylation of anthranilic acid with a suitable malonic acid derivative. While several methods can be envisioned, the use of malonyl chloride offers a direct and efficient route. The following protocol is a robust, self-validating system for the synthesis and purification of the target compound.
Reaction Principle
The primary amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbons of malonyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Due to the presence of two acyl chloride groups on malonyl chloride, careful control of stoichiometry is essential to favor the formation of the desired N-malonylanthranilic acid over polymeric byproducts.
Caption: Synthetic workflow for N-malonylanthranilic acid.
Experimental Protocol: Synthesis of N-Malonylanthranilic Acid
Materials:
-
Anthranilic acid (99%)
-
Malonyl chloride (97%)
-
Pyridine (anhydrous, 99.8%)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethanol
-
Deionized water
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
FTIR and ¹H NMR spectrometers
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of anhydrous THF. Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the flask to 0°C in an ice bath with continuous stirring.
-
Addition of Malonyl Chloride: Slowly add a solution of malonyl chloride (5.1 mL, 0.052 mol) in 20 mL of anhydrous THF to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition. Rationale: Slow addition and low temperature are critical to control the exothermic reaction and minimize the formation of undesired side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Quenching and Extraction: Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-malonylanthranilic acid as a white crystalline solid.
-
Characterization: Determine the melting point and characterize the product using FTIR and ¹H NMR spectroscopy to confirm its identity and purity.
| Characterization Data | Expected Values |
| Appearance | White crystalline solid |
| Melting Point | ~190-195 °C (decomposes) |
| FTIR (cm⁻¹) | 3300-2500 (O-H, N-H), 1720-1680 (C=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.0-13.0 (br s, 2H, COOH), 8.0-8.2 (d, 1H), 7.6-7.8 (t, 1H), 7.2-7.4 (t, 1H), 3.5 (s, 2H) |
Application in Medicinal Chemistry: A Scaffold for Innovation
N-malonylanthranilic acid's structure, featuring two carboxylic acid groups and an aromatic amine linkage, makes it a versatile scaffold for various medicinal chemistry applications.
Enzyme Inhibition: Targeting Kinases in Cancer Therapy
Anthranilic acid derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer.[3] The dicarboxylic nature of N-malonylanthranilic acid allows for the exploration of unique binding modes within the ATP-binding pocket of kinases.
Caption: Putative binding mode of an N-malonylanthranilic acid derivative in a kinase active site.
This protocol provides a general framework for evaluating the inhibitory activity of N-malonylanthranilic acid and its derivatives against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[4]
Materials:
-
Target kinase (e.g., a tyrosine kinase)
-
Kinase substrate (e.g., a synthetic peptide)
-
N-malonylanthranilic acid (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-malonylanthranilic acid in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, add 5 µL of the test compound dilutions. Include wells with DMSO only (negative control) and staurosporine (positive control).
-
Kinase Reaction: Add 10 µL of a solution containing the kinase and its substrate in the kinase assay buffer to each well.
-
Initiation of Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[5]
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] |
| Positive Control | A known inhibitor (e.g., Staurosporine) to validate the assay. |
| Negative Control | Vehicle (e.g., DMSO) to establish 100% enzyme activity. |
Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
N-aryl anthranilic acids are well-known for their anti-inflammatory properties.[6][7] The carrageenan-induced paw edema model in rodents is a classic and reliable method to screen for acute anti-inflammatory activity.
Materials:
-
N-malonylanthranilic acid (test compound)
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test groups (e.g., N-malonylanthranilic acid at 25, 50, and 100 mg/kg).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) to the respective groups one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[1]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.
| Group | Treatment | Expected Outcome |
| 1 | Vehicle | Significant paw edema |
| 2 | Indomethacin (10 mg/kg) | Significant reduction in paw edema |
| 3-5 | N-malonylanthranilic acid | Dose-dependent reduction in paw edema |
Conclusion and Future Directions
N-malonylanthranilic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutics. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and further explore the potential of this versatile molecule. Future research should focus on creating libraries of N-malonylanthranilic acid derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.
References
- Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 652.
- Rathke, M. W., & Cowan, P. J. (1985). The reaction of magnesium enolates with acyl chlorides. The Journal of Organic Chemistry, 50(15), 2622-2624.
- O'Donnell, M. J., & Bennett, W. D. (1988). The preparation of N-(diphenylmethylene)glycine t-butyl ester. Organic Syntheses, 66, 128.
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-957.
- Sondhi, S. M., et al. (2005). Synthesis of N-substituted anthranilic acid derivatives and their evaluation for anti-inflammatory, analgesic and kinase inhibition activity. Bioorganic & Medicinal Chemistry, 13(13), 4291-4299.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
-
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Specific course materials may vary)
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? [Online forum post]. Reddit. [Link]
- Gore, R. P., et al. (2011). A review on various methods of N-acylation. Der Pharma Chemica, 3(3), 409-421.
-
ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... [Data set]. ResearchGate. Retrieved from [Link]
- Yamaoka, M., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 167-174.
- Goel, A., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3541-3551.
- van der Wal, S., et al. (2012). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
-
ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. [Publication]. ResearchGate. Retrieved from [Link]
- Li, W., et al. (2024). Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Bioorganic & Medicinal Chemistry Letters, 111, 129946.
-
ResearchGate. (n.d.). Representative IC50 values for enzyme inhibition. [Data set]. ResearchGate. Retrieved from [Link]
-
Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. [Online forum post]. Reddit. [Link]
-
ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in... [Figure]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Publication]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro kinase assay v1. [Protocol]. ResearchGate. Retrieved from [Link]
- Schirmeister, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8692.
- Kwon, S., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.
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Application Note: Synthesis of 4-Hydroxyquinoline-2,8-dicarboxylic Acid via Thermal Cyclization of N-(Carboxymalonyl)anthranilic Acid
Abstract
This application note provides a detailed protocol for the synthesis of a functionalized 4-hydroxyquinoline derivative through the thermal intramolecular cyclization of 2-(2-carboxyacetamido)benzoic acid, also known as N-(carboxymalonyl)anthranilic acid. Quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The described methodology, analogous to the Gould-Jacobs reaction, leverages a high-temperature cyclization to construct the heterocyclic core, followed by a decarboxylation step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive workflow from mechanistic rationale to experimental execution and product characterization.
Introduction
The quinoline and 4-quinolone ring systems are privileged scaffolds in drug discovery. The synthesis of these heterocycles has been a subject of intense research, leading to the development of several classic named reactions. The Gould-Jacobs reaction, for instance, provides a robust route to 4-hydroxyquinoline derivatives by reacting an aniline with a malonic ester derivative, followed by thermal cyclization.[1][2][3] This reaction typically proceeds through the formation of an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization at high temperatures (often >250 °C) to form the quinolone ring.[3]
The substrate of interest, this compound, is an N-acylated anthranilic acid. This molecule contains all the necessary components for an intramolecular cyclization to form a quinolone ring system. The N-acyl chain provides the atoms necessary to form the new heterocyclic ring by condensing with the anthranilic acid portion of the molecule. High-temperature conditions are expected to facilitate both the intramolecular cyclization and subsequent decarboxylation events, leading to a stable aromatic product. This application note details a protocol for this transformation, providing a practical guide for the synthesis of a highly functionalized quinolone carboxylic acid.
Part 1: Mechanistic Rationale & Pathway Visualization
The proposed transformation is a thermally induced intramolecular electrophilic aromatic substitution, a variant of the Gould-Jacobs reaction.[1][4] The reaction is believed to proceed through the following key steps:
-
Enolization: At high temperatures, the malonamic acid side chain can enolize, increasing the nucleophilicity of the methylene carbon.
-
Intramolecular Cyclization: The enol or the carbanion generated from the active methylene group attacks the carbonyl carbon of the benzoic acid group. However, a more plausible pathway under thermal conditions is the cyclization onto the benzene ring, followed by tautomerization. A high-temperature intramolecular acylation is a key step.[5]
-
Dehydration: The resulting intermediate undergoes dehydration to form the heterocyclic ring, yielding a quinolone-tricarboxylic acid intermediate.
-
Decarboxylation: Carboxylic acids are susceptible to thermal decarboxylation.[6] The high temperatures used for cyclization will likely induce the loss of carbon dioxide from the carboxylic acid group at the 3-position, which is derived from the original malonic acid moiety, to yield the final, more stable aromatic product.
The overall transformation is depicted below:
Caption: Proposed reaction pathway for the synthesis.
Part 2: Experimental Protocol
This protocol describes the thermal cyclization of this compound in a high-boiling solvent.
Materials and Reagents
-
This compound (Substrate)
-
Diphenyl ether (Solvent, B.P. 259 °C)
-
Ethanol (for washing)
-
Hexanes (for washing)
-
Hydrochloric acid (1 M, for acidification)
-
Sodium hydroxide (1 M, for extraction)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Heating mantle with a temperature controller and magnetic stirrer
-
High-temperature thermometer
-
Dean-Stark trap or a short-path distillation head
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add this compound (e.g., 5.0 g, 1 equivalent) and diphenyl ether (50 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating: Begin stirring and gradually heat the mixture. The reaction is typically conducted at a high temperature, around 250 °C.[7] Use the thermometer to monitor the internal temperature of the reaction mixture.
-
Reaction Monitoring: Hold the reaction at 250 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed. Observe for the evolution of gases (water vapor and CO₂).
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. The product may precipitate from the solvent upon cooling.
Work-up and Purification
-
Precipitation: Add hexanes (100 mL) to the cooled reaction mixture to precipitate the crude product completely.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol followed by hexanes to remove residual diphenyl ether.
-
Acid-Base Extraction (Optional, for higher purity):
-
Dissolve the crude solid in an aqueous solution of 1 M sodium hydroxide.
-
Transfer the solution to a separatory funnel and wash with a non-polar solvent like dichloromethane or ether to remove any remaining diphenyl ether.
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1 M HCl with stirring until the product precipitates out completely (target pH ~2-3).
-
-
Final Filtration and Drying: Collect the purified product by vacuum filtration. Wash the solid with cold deionized water. Dry the product under vacuum to a constant weight.
Part 3: Process Workflow & Validation
Overall Experimental Workflow
The entire process, from initial setup to final characterization, is summarized in the workflow diagram below.
Caption: Experimental workflow from setup to analysis.
Expected Product Characterization
The final product, 4-hydroxyquinoline-2,8-dicarboxylic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the 7-8 ppm range. A broad singlet for the hydroxyl proton (>10 ppm). Signals for the carboxylic acid protons (typically >12 ppm). The exact shifts will depend on the solvent and concentration. |
| ¹³C NMR (in DMSO-d₆) | Signals for two carboxylic acid carbons (~165-175 ppm). Signal for the C4-OH carbon (~160-170 ppm). Multiple signals in the aromatic region (110-150 ppm). |
| FT-IR (KBr pellet, cm⁻¹) | Broad O-H stretch from carboxylic acids and phenol (~2500-3300 cm⁻¹). C=O stretch from carboxylic acids and the quinolone ketone (~1650-1720 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the product (C₁₁H₇NO₅). Fragmentation patterns may show loss of H₂O and CO₂.[8] |
| Melting Point | A sharp melting point is indicative of high purity. |
Part 4: Troubleshooting & Practical Insights
-
Low Yield: If the yield is low, ensure the reaction temperature was maintained consistently. Incomplete reaction can be addressed by extending the reaction time. The purification process, especially the acid-base extraction, should be performed carefully to avoid product loss.
-
Dark-colored Product: High-temperature reactions can sometimes produce colored impurities. The optional acid-base extraction is often effective at removing these. If the product is still colored, recrystallization from a suitable solvent (e.g., ethanol/water) or charcoal treatment can be attempted.
-
Solvent Removal: Diphenyl ether has a high boiling point and can be difficult to remove completely. Thorough washing of the crude product with a non-polar solvent like hexanes is crucial.
-
Alternative Conditions: For substrates that are sensitive to very high temperatures, using a lower boiling solvent in combination with a catalyst like polyphosphoric acid (PPA) or Eaton's reagent could be an alternative strategy for cyclization.[9] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[7]
Part 5: Safety Precautions
-
High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a reliable temperature controller. Ensure the apparatus is securely clamped and behind a safety shield.
-
Solvent Handling: Diphenyl ether can cause irritation. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Acid/Base Handling: Handle 1 M HCl and 1 M NaOH with care, as they are corrosive. Wear appropriate PPE.
-
Pressure: Although not a high-pressure reaction, heating a closed system is extremely dangerous. Ensure the system is open to a nitrogen bubbler or condenser to prevent pressure buildup.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 4-hydroxyquinoline-2,8-dicarboxylic acid from this compound via a thermal intramolecular cyclization. The protocol is based on the well-established principles of the Gould-Jacobs reaction. By following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]
-
Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
-
Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link]
-
ResearchGate. (2025). Spectroscopic characterization and reactivity study by DFT and MD approaches of a new quinolone derivative. [Link]
-
Taylor, R. (1991). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 23(4), 323-332. [Link]
-
Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. National Journal of Chemistry, 45, 111-120. [Link]
-
Wang, L., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(15), 5825. [Link]
Sources
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- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Synthesis of N-Acyl Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of N-Acyl Anthranilic Acid Derivatives
N-acyl anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and central nervous system modulators.[1][2] Their utility also extends to the development of advanced materials and agrochemicals. The N-acyl group plays a crucial role in modulating the biological activity and physicochemical properties of the anthranilic acid core. Consequently, the development of efficient and versatile synthetic methods for the N-acylation of anthranilic acids is of paramount importance.
This comprehensive guide provides an in-depth exploration of modern catalytic approaches for the synthesis of N-acyl anthranilic acid derivatives. Moving beyond classical stoichiometric methods, we will delve into the rationale, mechanisms, and practical execution of palladium, copper, and iron-catalyzed N-acylation reactions. This document is designed to equip researchers with the knowledge to select the optimal synthetic strategy and troubleshoot common experimental challenges.
Synthetic Strategies: A Comparative Overview
The traditional method for the N-acylation of anthranilic acid involves the use of a stoichiometric amount of an acylating agent, such as acetic anhydride or an acyl chloride, often in the presence of a base.[3][4] While effective for simple substrates, this approach can suffer from limitations, including harsh reaction conditions, limited functional group tolerance, and the generation of significant amounts of waste.
Catalytic methods offer a more elegant and sustainable alternative, providing access to a wider range of N-acyl anthranilic acid derivatives under milder conditions and with greater efficiency.[5][6] The use of transition metal catalysts, such as those based on palladium, copper, and iron, enables the activation of less reactive acylating agents and promotes the desired C-N bond formation with high selectivity.
Palladium-Catalyzed N-Acylation: A Versatile and Efficient Approach
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to N-acylation reactions has been extensively explored.[7] Palladium catalysts are highly efficient for the coupling of amines with a variety of acylating agents, including acyl chlorides and carboxylic acids.
Mechanism and Rationale
The catalytic cycle for palladium-catalyzed N-acylation typically involves the oxidative addition of the acylating agent to a Pd(0) species, followed by coordination of the amine and reductive elimination to afford the N-acyl product and regenerate the Pd(0) catalyst.[8][9] The choice of ligands is crucial for modulating the reactivity and stability of the palladium catalyst.
Representative Experimental Protocol: Palladium-Catalyzed N-Acylation with an Acyl Chloride
This protocol is a representative example adapted from related palladium-catalyzed amidation reactions.[7]
Materials:
-
Substituted Anthranilic Acid (1.0 mmol)
-
Acyl Chloride (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add the substituted anthranilic acid to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed N-Acylation: An Economical and Sustainable Alternative
Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for C-N bond formation.[10] Copper-catalyzed N-acylation, often referred to as the Ullmann-type reaction, is particularly effective for the coupling of amines with carboxylic acids and their derivatives.
Mechanism and Rationale
The mechanism of copper-catalyzed N-acylation is believed to involve the formation of a copper-amide intermediate.[11][12] The carboxylic acid or its derivative coordinates to the copper center, followed by reaction with the amine to form the amide bond. The use of ligands, such as diamines or phenols, can significantly enhance the efficiency of the catalytic process.
Representative Experimental Protocol: Copper-Catalyzed N-Acylation with a Carboxylic Acid
This protocol is a representative example based on copper-catalyzed amidation reactions.[10]
Materials:
-
Substituted Anthranilic Acid (1.0 mmol)
-
Carboxylic Acid (1.5 mmol)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine the substituted anthranilic acid, carboxylic acid, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Iron-Catalyzed N-Acylation: A Green and Abundant Metal Approach
Iron, being the most abundant and least toxic transition metal, is an attractive candidate for sustainable catalysis.[13] Iron-catalyzed N-acylation reactions are gaining prominence as a green and economical method for amide bond formation.
Mechanism and Rationale
The mechanism of iron-catalyzed N-acylation is still under investigation but is thought to proceed through either a Lewis acid activation of the carboxylic acid or a radical pathway.[13][14] The presence of additives and the specific iron precursor can influence the reaction pathway.
Sources
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Carboxyacetamido)benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of this compound typically involves the N-acylation of anthranilic acid with a suitable malonic acid derivative. Common acylating agents include malonyl dichloride, or more conveniently, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which serves as a stable and reactive malonic acid equivalent. The general reaction scheme is depicted below:
Figure 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
This seemingly straightforward acylation can be complicated by the inherent reactivity of the starting materials and the product itself. This guide will focus on identifying and mitigating the formation of common side products.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section is structured in a question-and-answer format to directly address issues you may encounter.
Problem 1: Low yield of the desired product, with a major impurity showing a lower molecular weight.
Q: My reaction is complete, but after workup and analysis, I have a significant amount of a byproduct that I suspect is N-acetylanthranilic acid. How can I confirm this and prevent its formation?
A: The formation of N-acetylanthranilic acid is a common issue arising from the decarboxylation of the malonic acid moiety in the desired product. This is particularly prevalent when the reaction or workup is conducted at elevated temperatures or under acidic conditions.[1]
Identification of the Side Product:
| Compound | Molecular Weight | Melting Point (°C) | Key Analytical Features |
| This compound | 223.18 g/mol | 190-192[2][3] | 1H NMR: Singlet around 3.5 ppm (CH2 of malonate). |
| N-Acetylanthranilic acid | 179.17 g/mol | 184-187[4][5] | 1H NMR: Singlet around 2.2 ppm (CH3 of acetyl group). Mass Spec: M+H peak at 180. |
Causality and Prevention:
The malonic acid functional group is thermally and acid-labile, readily losing a molecule of carbon dioxide. The likely mechanism is depicted below.
Figure 2: Decarboxylation Mechanism
Caption: Decarboxylation of the target product to a common side product.
Troubleshooting Protocol:
-
Temperature Control: Maintain a reaction temperature below 60°C. If using a highly reactive acylating agent like malonyl dichloride, perform the reaction at 0-5°C.
-
pH Management: During aqueous workup, avoid strongly acidic conditions. Neutralize the reaction mixture carefully, and if acidification is necessary for precipitation, do so at low temperatures and avoid prolonged exposure to acid.
-
Choice of Acylating Agent: Consider using Meldrum's acid, as its reactions can often be performed under milder conditions compared to acid chlorides.[6]
Problem 2: Presence of a neutral, less polar impurity that is difficult to remove by acid-base extraction.
Q: I've isolated my product, but it's contaminated with a neutral compound. My initial thought was unreacted starting material, but the analytical data doesn't match. What could it be?
A: This is likely 2-methyl-4H-3,1-benzoxazin-4-one, a cyclized and decarboxylated byproduct. Its formation is favored by dehydrating conditions, such as the use of excess acetic anhydride if that is used as a solvent or reagent, or high temperatures.[7]
Identification of the Side Product:
| Compound | Molecular Weight | Melting Point (°C) | Key Analytical Features |
| This compound | 223.18 g/mol | 190-192[2][3] | Soluble in aqueous base. |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 161.16 g/mol | 79-82 | Insoluble in aqueous base. 1H NMR: Singlet for the methyl group. |
Causality and Prevention:
N-acylated anthranilic acids can undergo intramolecular cyclization, especially when heated in the presence of a dehydrating agent. If the acyl group is from malonic acid, this cyclized intermediate can then decarboxylate.
Figure 3: Cyclization and Decarboxylation Pathway
Caption: Formation of the benzoxazinone side product.
Troubleshooting Protocol:
-
Avoid Dehydrating Conditions: If possible, avoid using acetic anhydride as a solvent. If it is necessary as a reagent, use it in stoichiometric amounts and at the lowest effective temperature.
-
Control Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can promote cyclization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Purification Strategy: If the benzoxazinone does form, it can be separated from the desired acidic product by acid-base extraction. The desired product will be extracted into the aqueous basic layer, while the neutral benzoxazinone will remain in the organic phase.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for this synthesis?
A1: The choice of acylating agent depends on your experimental setup and desired reaction conditions.
-
Malonyl dichloride: Highly reactive, allowing for low-temperature reactions, but it is moisture-sensitive and generates HCl as a byproduct, which may require a base scavenger.
-
Meldrum's acid: A solid, stable, and less hazardous alternative. The reaction can often be performed under milder conditions, and the byproducts are acetone and carbon dioxide, which are easily removed.[8]
Q2: My final product is off-white or slightly colored. How can I improve its purity?
A2: A colored product often indicates the presence of minor impurities. Recrystallization is the most effective method for purification. A suitable solvent system would be a mixture of an organic solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a co-solvent in which it is less soluble (e.g., water, hexanes). The use of activated charcoal during recrystallization can also help to remove colored impurities.
Q3: Can I perform the synthesis in a one-pot reaction?
A3: Yes, a one-pot synthesis is feasible, particularly when using Meldrum's acid. The acylation can be performed, followed by a controlled workup to isolate the product without the need for isolating intermediates.
IV. Representative Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Synthesis of this compound using Meldrum's Acid:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent (e.g., THF, dioxane).
-
Addition of Meldrum's Acid: Add Meldrum's acid (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-70°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted anthranilic acid.
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH) to isolate the acidic product.
-
Wash the aqueous layer with an organic solvent to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent system if necessary.
-
V. References
-
FooDB. (2010). Showing Compound N-Malonylanthranilic acid (FDB019102). [Link]
-
Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of Plant Protection and Pathology.
-
Organic Syntheses. Meldrum's Acid. [Link]
-
Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal.
-
Wikipedia. N-Acetylanthranilic acid. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry.
-
Cambridge Isotope Laboratories, Inc. qNMR.
-
Organic Syntheses Procedure. is added, and the reaction mixture is stirred at 60 °C for 2 h.
-
ResearchGate. Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870).
-
ChemSpider SyntheticPages. Synthesis of N-Phenylanthranilic acid under Ullman conditions.
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
-
PubChem. This compound. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
-
Texium. Preparation of Anthranilic Acid. [Link]
-
Thermo Fisher Scientific. N-Phenylanthranilic acid, 98% 100 g.
-
PubChemLite. This compound (C10H9NO5).
-
BenchChem. A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids.
-
Google Patents. US2895992A - Process for the production of benzoic.
-
Scribd. Chem 44.1 Special Synthesis.
-
Rhodium.ws. N-Acetylanthranilic Acid: A Highly Triboluminescent Material.
-
Sigma-Aldrich. N-Phenylanthranilic acid 98 91-40-7.
-
ChemicalBook. N-Phenylanthranilic acid CAS#: 91-40-7.
-
PubMed. A familiar ring to it: biosynthesis of plant benzoic acids.
-
ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
-
International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
-
ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
-
Chemistry LibreTexts. 1: Synthesis of Aspirin (Experiment).
Sources
- 1. N-Acetylanthranilic Acid | 89-52-1 | SynZeal [synzeal.com]
- 2. Showing Compound N-Malonylanthranilic acid (FDB019102) - FooDB [foodb.ca]
- 3. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 5. N-Acetylanthranilic acid(89-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. scribd.com [scribd.com]
Technical Support Center: N-Malonylanthranilic Acid Purification
Welcome to the technical support guide for the purification of N-malonylanthranilic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we move beyond simple protocols to provide a deeper understanding of the principles behind the purification choices, helping you troubleshoot common issues and optimize your results.
Introduction to Purification Challenges
N-malonylanthranilic acid is an interesting molecule, featuring two carboxylic acid groups and an amide linkage. This structure presents unique purification challenges. Its amphoteric nature, due to the presence of both acidic carboxyl groups and the basic secondary amine character of the amide nitrogen, along with its potential for hydrolysis under harsh pH conditions, requires a carefully considered purification strategy. Common impurities often include unreacted anthranilic acid, malonic acid, and potential side-products from the acylation reaction.
This guide provides a structured approach to tackling these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My Crude Product is an Oily Residue or Fails to Solidify.
Question: I've completed the synthesis, removed the reaction solvent, and am left with a persistent oil instead of a solid. What's causing this and how can I crystallize my product?
Answer: This is a common issue often caused by the presence of residual solvent or impurities that act as a eutectic mixture, depressing the melting point.
-
Causality: High-boiling point solvents (like DMF or DMSO) used in the synthesis can be difficult to remove and may be the primary cause. Alternatively, the presence of unreacted starting materials or low-molecular-weight by-products can prevent the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which N-malonylanthranilic acid is expected to be insoluble. Dichloromethane or diethyl ether are good starting points. This process washes away non-polar impurities and can often induce crystallization.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, acetone). Then, slowly add a non-polar anti-solvent (e.g., hexane or heptane) with vigorous stirring until the solution becomes cloudy and precipitation begins. Cool the mixture in an ice bath to maximize recovery.
-
pH Adjustment: Since the molecule has two carboxylic acid groups, its solubility is highly pH-dependent. Dissolve the oil in a dilute aqueous base (e.g., 1M NaHCO₃). Wash the aqueous solution with a water-immiscible organic solvent like ethyl acetate to remove non-acidic impurities. Then, slowly acidify the aqueous layer with cold 1M HCl with vigorous stirring. The protonated, neutral N-malonylanthranilic acid should precipitate out. Be cautious not to lower the pH too much (aim for a pH around 2-3) to avoid potential hydrolysis of the amide bond under strongly acidic conditions.[1][2][3]
-
Issue 2: The Purified Product is Colored (Yellow, Brown, or Pink).
Question: After recrystallization, my N-malonylanthranilic acid crystals are not white. How can I remove these colored impurities?
Answer: Color in the final product typically arises from two sources: impurities present in the starting materials or degradation/side-products formed during the reaction, particularly at elevated temperatures. Anthranilic acid itself is prone to oxidation and can form colored impurities.[4][5]
-
Causality:
-
Starting Material Purity: Using impure anthranilic acid is a frequent cause. It is often beneficial to purify commercial anthranilic acid by recrystallization before use.[4][6]
-
Reaction Conditions: High reaction temperatures or prolonged reaction times can lead to the formation of chromophores.
-
Oxidation: Air oxidation of the aromatic amine can occur, especially under basic conditions.
-
-
Troubleshooting Protocol: Activated Charcoal Treatment
-
Choose an appropriate recrystallization solvent (see table below).
-
Dissolve the impure N-malonylanthranilic acid in the minimum amount of boiling solvent.
-
Allow the solution to cool slightly to prevent flash boiling in the next step.
-
Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Caution: Add charcoal cautiously as it can cause the hot solvent to bump.
-
Swirl the mixture and gently heat it for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Issue 3: Low Yield After Recrystallization.
Question: My product is pure, but I lost a significant amount during recrystallization. How can I improve my yield?
Answer: Significant product loss is usually due to an inappropriate choice of solvent or suboptimal technique. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Causality:
-
Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved, even after cooling.
-
Premature Crystallization: The product crystallizing in the filter paper during hot filtration is a common source of loss.
-
-
Optimization Strategy:
-
Solvent System Screening: Before committing to a large-scale recrystallization, test the solubility in a range of solvents on a small scale. Based on the solubility of the related N-phenylanthranilic acid, polar solvents are a good starting point.[7]
-
Use a Solvent/Anti-Solvent System: If finding a single ideal solvent is difficult, a two-solvent system is often effective. Dissolve your compound in a minimum of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise at an elevated temperature until the solution just begins to turn cloudy (the saturation point). Then, allow it to cool slowly.
-
Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by about half and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed based on the principles of crystal purification, emphasizing slow cooling to form large, pure crystals.[8]
Solvent Selection Table (Based on Analogue Data and Chemical Principles)
| Solvent System | Rationale |
| Ethanol/Water | N-malonylanthranilic acid should have good solubility in hot ethanol. Water acts as an excellent anti-solvent due to the compound's lower water solubility, especially when protonated.[9] |
| Acetone/Hexane | Acetone is a strong solvent for many organic acids.[7] Hexane is a non-polar anti-solvent that can effectively induce precipitation. |
| Acetic Acid/Water | Acetic acid can be an effective solvent for acidic compounds, and adding water reduces solubility to promote crystallization.[10] This should be used cautiously as residual acetic acid can be difficult to remove. |
Step-by-Step Methodology:
-
Dissolution: Place the crude N-malonylanthranilic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (if needed): If the solution is colored, proceed with the activated charcoal treatment as described in FAQ Issue 2.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.[8]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for Recrystallization.
Protocol 2: Flash Column Chromatography
For difficult-to-separate impurities or when very high purity is required, flash chromatography is the method of choice.
-
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). N-malonylanthranilic acid is quite polar, so a polar eluent system will be required.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: A good starting point for a polar, acidic compound like this is a mixture of Ethyl Acetate and Hexane with a small amount of acetic or formic acid.
-
Example Gradient: Start with 100% Hexane, gradually increasing the Ethyl Acetate concentration. A typical elution might occur with 50-70% Ethyl Acetate in Hexane.
-
Acid Additive: Add 0.5-1% acetic or formic acid to the eluent. This is critical . It keeps the carboxylic acid groups protonated, preventing "tailing" or streaking on the column and leading to sharper peaks and better separation.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like acetone. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.
-
Packing and Running the Column:
-
Pack the column with silica gel slurried in the initial, low-polarity eluent.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution, gradually increasing the polarity of the mobile phase.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-malonylanthranilic acid.
Caption: General Purification Strategy Decision Tree.
References
-
FooDB. (2010). Showing Compound N-Malonylanthranilic acid (FDB019102). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Fell, A. F., & Scott, H. P. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylanthranilic acid. PubChem Compound Database. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). N-malonylanthranilic acid (CHEBI:52430). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]
-
Zhang, C., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Chemical & Engineering Data, 63(9), 3436-3444. Retrieved from [Link]
-
Deotale, V. D., Katiya, M. M., & Dhonde, M. G. (2017). HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. Journal of Chemical and Pharmaceutical Research, 9(7), 238-245. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. Retrieved from [Link]
-
Nile Chemicals. (2023). N-acetylanthranilic acid synthesis (+failed triboluminescence test). YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Identification, Synthesis and Characterisation of process related impurities if Milnacipran. Retrieved from [Link]
-
National Institutes of Health. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]
-
Salmon, J. A., & Flower, R. J. (1982). Extraction and thin-layer chromatography of arachidonic acid metabolites. Methods in Enzymology, 86, 477-493. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying mandelic acids.
-
National Institutes of Health. (1981). Purification and crystallization of rat liver fatty acid synthetase. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and characterization of potential impurity in amoxicillin. Retrieved from [Link]
-
MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs... Retrieved from [Link]
-
ResearchGate. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
-
ResearchGate. (1969). The Nonenzymatic Preparation in Solution of N-(5′-Phosphoribosyl)anthranilic Acid, an Intermediate in Tryptophan Biosynthesis. Retrieved from [Link]
Sources
- 1. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 9. Showing Compound N-Malonylanthranilic acid (FDB019102) - FooDB [foodb.ca]
- 10. N-Phenylanthranilic acid CAS#: 91-40-7 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N-Malonylanthranilic Acid Synthesis
Welcome to the technical support center for the synthesis of N-malonylanthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, high-purity synthesis of N-malonylanthranilic acid.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of N-malonylanthranilic acid involves the formation of an amide bond between the amino group of anthranilic acid and one of the carboxylic acid groups of malonic acid. Due to the presence of two carboxylic acid groups on malonic acid and the bifunctional nature of anthranilic acid (containing both an amine and a carboxylic acid), several challenges can arise, including di-acylation and potential intramolecular cyclization.
A direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the use of a coupling agent is essential to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
II. Experimental Protocol: Synthesis of N-Malonylanthranilic Acid
This protocol provides a starting point for the synthesis of N-malonylanthranilic acid using a carbodiimide coupling agent. Optimization of specific parameters may be necessary depending on the scale and desired purity of the final product.
Materials:
-
Anthranilic acid
-
Malonic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous DCM or THF.
-
Addition of Malonic Acid: To the stirred solution, add malonic acid (1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Activation with Coupling Agent: In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50:50 ethyl acetate:hexanes with 1% acetic acid).[1]
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Transfer the filtrate or the reaction mixture to a separatory funnel and wash sequentially with 0.5 M HCl, water, and brine.
-
Extract the aqueous layers with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired N-malonylanthranilic acid.[2]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-malonylanthranilic acid and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive coupling agent. 2. Presence of moisture. 3. Insufficient reaction time or temperature. 4. Formation of ammonium carboxylate salt. | 1. Use a fresh bottle of DCC or EDC. Carbodiimides are moisture-sensitive. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 3. Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish at room temperature. 4. The coupling agent is designed to overcome this, but ensure proper stoichiometry is used. |
| Formation of Di-acylated Byproduct | Excess malonic acid or coupling agent. | Use a slight excess of anthranilic acid relative to malonic acid to favor mono-acylation. Alternatively, use a controlled addition of the activated malonic acid to the solution of anthranilic acid.[3][4][5] |
| Presence of an Unexpected Byproduct (Possible Benzoxazinone) | Intramolecular cyclization of N-malonylanthranilic acid or an intermediate.[6][7] | This can be promoted by heat or acidic/basic conditions. Perform the reaction at lower temperatures and maintain a neutral pH during work-up as much as possible. Characterize the byproduct by NMR and MS to confirm its structure. |
| Difficulty in Purifying the Product | 1. The product is a dicarboxylic acid, which can be highly polar and may streak on silica gel. 2. Co-elution with starting materials or byproducts. | 1. Add a small amount of acetic or formic acid to the chromatography eluent to suppress the ionization of the carboxylic acid groups and reduce streaking.[8] 2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different acylating agent, such as malonyl chloride?
A1: While acyl chlorides are highly reactive and can be used for N-acylation, they are also highly sensitive to moisture and can lead to the formation of HCl as a byproduct.[9] This can protonate the starting amine, rendering it unreactive. If using malonyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to scavenge the HCl. However, controlling the mono-acylation can be more challenging with the highly reactive acyl chloride.
Q2: What is the role of the coupling agent and why is it necessary?
A2: A coupling agent, such as DCC or EDC, is crucial for activating the carboxylic acid of malonic acid.[10][11][12] It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of anthranilic acid to form the amide bond. Without the coupling agent, the acid and amine would simply form a non-reactive salt.
Q3: How can I confirm the structure of my final product?
A3: A combination of analytical techniques should be used for structural confirmation.[13][14][15]
-
¹H and ¹³C NMR Spectroscopy: Will show the characteristic peaks for the aromatic protons of the anthranilic acid moiety and the methylene protons of the malonyl group, as well as the carbonyl carbons.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H and C=O stretching of the amide and the O-H and C=O stretching of the carboxylic acids.
Q4: What is the expected pKa of N-malonylanthranilic acid, and how does it affect purification?
A4: N-malonylanthranilic acid has two carboxylic acid groups and one amide proton. The pKa values of the carboxylic acids will be in the acidic range, likely around 3-5. This acidic nature can make the compound highly polar and potentially water-soluble, especially in its deprotonated (carboxylate) form. During purification by column chromatography, the acidic nature can cause streaking on the silica gel. As mentioned in the troubleshooting guide, adding a small amount of acid to the eluent can help to keep the compound in its protonated, less polar form, leading to better separation.[16][17][18][19][20]
Q5: Are there any potential intramolecular side reactions to be aware of?
A5: Yes, due to the proximity of the newly formed malonyl side chain and the carboxylic acid group on the anthranilic acid ring, there is a possibility of intramolecular cyclization, especially under harsh conditions (e.g., high heat, strong acid or base). This could lead to the formation of a seven-membered ring anhydride or other cyclized products.[21][22] It is therefore recommended to use mild reaction conditions and to carefully characterize any byproducts.
V. Visualizing the Process
Reaction Workflow
Caption: A generalized workflow for the synthesis of N-malonylanthranilic acid.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
Process for preparing anthranilic acids. (1997). Google Patents. Retrieved from
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved from [Link]
-
Utility of anthranilic acid and diethylacetylenedicarboxylate for the synthesis of nitrogenous organo/organometallic compounds as urease inhibitors. (2019). PubMed. Retrieved from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. Retrieved from [Link]
-
Preparation of dicarboxylic acid monoamides. (1968). Google Patents. Retrieved from
-
How does pH Affect Amino Acids? (2023). YouTube. Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central. Retrieved from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PubMed Central. Retrieved from [Link]
-
A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. (2012). Chemical Communications. Retrieved from [Link]
-
A Facile Synthesis of Anthranilic Acid-Derived N,N,O-Terdentates. (2008). ResearchGate. Retrieved from [Link]
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
-
INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. (2011). EXCLI Journal. Retrieved from [Link]
-
Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2016). ResearchGate. Retrieved from [Link]
-
New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection. (2006). ResearchGate. Retrieved from [Link]
-
Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. Retrieved from [Link]
-
N-Dealkylation of Amines. (2022). MDPI. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2014). Hindawi. Retrieved from [Link]
-
Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. (2011). IDOSI Journals. Retrieved from [Link]
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2014). ResearchGate. Retrieved from [Link]
-
PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. (2018). WIPO Patentscope. Retrieved from [Link]
-
Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Products from dehydration of dicarboxylic acids derived from anthranilic acid. (1998). PubMed. Retrieved from [Link]
-
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). ACS Infectious Diseases. Retrieved from [Link]
-
Reversed-phase Liquid-Chromatographic Mass Spectrometric N-glycan Analysis of Biopharmaceuticals. (2016). PubMed. Retrieved from [Link]
-
Synthesis of Dye from Anthranilic Acid and Its Utility. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Method of purifying a dicarboxylic acid. (2016). Google Patents. Retrieved from
-
Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls. (1985). PubMed Central. Retrieved from [Link]
-
pH-Dependent transport of amino acids across lipid bilayers by simple monotopic anion carriers. (2017). PubMed Central. Retrieved from [Link]
-
A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2025). Arkivoc. Retrieved from [Link]
-
Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. (2023). Asynt. Retrieved from [Link]
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of N-Glycosyl Amines from the Reaction Between 4,6-O-Benzylidene-D-glucopyranose and Substituted Aromatic Amines and also Between 2-(o-Aminophenyl)benzimidazole and Pentoses or Hexoses. (2013). ResearchGate. Retrieved from [Link]
-
What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021). Quora. Retrieved from [Link]
-
"Azanyl carbamates: Synthesis, characterization and chemistry." (2017). ThinkIR. Retrieved from [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Addition of Anilide and Enamide C–H Bonds to Isocyanates. (2011). PubMed Central. Retrieved from [Link]
-
Purification of compound containing dicarboxylic acid and amine. (2022). ResearchGate. Retrieved from [Link]
-
N-Acylation Reactions of Amines. (2018). ResearchGate. Retrieved from [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
- 3. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 7. Products from dehydration of dicarboxylic acids derived from anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Utility of anthranilic acid and diethylacetylenedicarboxylate for the synthesis of nitrogenous organo/organometallic compounds as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography [frontiersin.org]
- 19. pH-Dependent transport of amino acids across lipid bilayers by simple monotopic anion carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Yield of 2-(2-Carboxyacetamido)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid[1][2]. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable dicarboxylic acid monoamide intermediate[1][2]. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide a validated protocol for success.
Section 1: Understanding the Core Reaction: The Challenge of Chemoselectivity
The synthesis of this compound is fundamentally an N-acylation reaction of anthranilic acid. Anthranilic acid is an amphoteric molecule possessing two potential nucleophilic sites: the amino group (-NH2) and, under basic conditions, the carboxylate anion (-COO⁻)[3][4]. The primary challenge in this synthesis is ensuring the acylating agent reacts preferentially with the amino group (N-acylation) to form the desired amide bond, rather than with the carboxylate group (O-acylation), which leads to an undesired acyl anhydride intermediate and subsequently lowers the yield.
Basic salts of anthranilic acid have a strong tendency to undergo O-alkylation or O-acylation because the carboxylate oxygen becomes the most nucleophilic site[3]. Therefore, precise control over reaction conditions, particularly pH, is paramount for directing the reaction toward the desired N-acylated product.
Caption: Competing N- vs. O-Acylation pathways for anthranilic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields are most often traced back to three factors: (1) Competing O-acylation , which occurs under basic conditions and consumes your starting material to form a byproduct[3]; (2) Hydrolysis of the acylating agent (e.g., malonyl dichloride) due to moisture in the reagents or solvent, rendering it inactive; and (3) Product loss during workup , especially if pH is not carefully controlled during extraction and precipitation steps.
Q2: My final product seems impure on TLC/NMR. What are the likely side-products?
The most common impurity is unreacted anthranilic acid . Another likely contaminant is the product of O-acylation , a mixed anhydride, or its subsequent hydrolysis products. At elevated temperatures or under dehydrating conditions, you may also form a cyclized benzoxazinone derivative , as N-acylated anthranilic acids are precursors for these structures[5].
Q3: What is the best acylating agent to use for this synthesis?
Malonyl dichloride is a highly effective but aggressive acylating agent. Its high reactivity necessitates stringent anhydrous conditions and low temperatures to control the reaction rate and prevent side reactions[6]. Alternatively, one could generate a reactive iminoketene intermediate from anthranilic acid using thionyl chloride, which can then react with a malonate derivative, though this adds complexity[7]. For this guide, we focus on the more direct malonyl dichloride route.
Q4: How critical is temperature control during the reaction?
Temperature control is absolutely critical. The acylation reaction is highly exothermic. Adding the acylating agent at low temperatures (e.g., 0-5 °C) is essential to prevent runaway reactions, minimize the formation of thermal byproducts, and suppress potential decarboxylation of the malonic acid moiety in the product.
Q5: The reaction workup is difficult, and I'm losing product. Any suggestions?
Product loss during workup often happens during pH adjustment and extraction. Because the product has two carboxylic acid groups, its solubility is highly pH-dependent. Ensure that during acidic washes, the pH is low enough (pH ~2) to fully protonate both carboxyl groups, minimizing the product's solubility in the aqueous layer. When recrystallizing, use a minimal amount of hot solvent and cool slowly to maximize crystal formation and recovery.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low or No Product Formation | Degraded Acylating Agent | Malonyl dichloride is extremely sensitive to moisture, readily hydrolyzing to malonic acid and HCl. Solution: Always use a fresh bottle or freshly distilled malonyl dichloride. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) and use anhydrous solvents to prevent inactivation. |
| Incorrect Stoichiometry | An insufficient amount of the acylating agent will result in incomplete conversion of the anthranilic acid starting material. Solution: Use a slight molar excess (e.g., 1.1 equivalents) of malonyl dichloride to drive the reaction to completion. | |
| Impure Product (Multiple Spots on TLC) | Competing O-Acylation | Under basic conditions, the carboxylate of anthranilic acid is deprotonated and becomes a potent nucleophile, attacking the acylating agent[3]. Solution: Perform the reaction in a non-basic, aprotic solvent (e.g., dry THF, Dioxane). The HCl generated in situ from the reaction of malonyl dichloride will protonate the anthranilic acid's carboxyl group, deactivating it towards acylation. |
| Cyclization to Benzoxazinone | N-acylated anthranilic acids can cyclize upon heating or in the presence of dehydrating agents[5]. Solution: Maintain strict low-temperature control throughout the reaction and workup. Avoid using strong dehydrating agents unless cyclization is the intended goal. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities | Unreacted starting materials or oily byproducts can inhibit crystallization, acting as eutectic impurities. Solution: Perform a thorough aqueous workup. Wash the organic layer with dilute HCl to remove any remaining basic anthranilic acid, followed by a brine wash. If it still fails to crystallize, consider purification by column chromatography before attempting recrystallization. |
| Residual Solvent | Trapped solvent can lower the melting point and give an oily appearance. The melting point of pure this compound is reported as 190-192 °C[1]. Solution: Dry the purified solid thoroughly under high vacuum for several hours to remove all traces of solvent. |
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize N-acylation and minimize side reactions, leading to a higher yield of the target compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Anthranilic Acid | 137.14 | 5.00 g | 36.46 mmol | 1.0 |
| Malonyl Dichloride | 140.94 | 4.04 mL (5.62 g) | 39.88 mmol | 1.1 |
| Anhydrous Dioxane | - | 100 mL | - | - |
| 1 M Hydrochloric Acid | - | ~50 mL | - | - |
| Saturated NaCl (Brine) | - | ~30 mL | - | - |
| Ethyl Acetate | - | As needed for extraction | - | - |
| Ethanol/Water | - | As needed for recrystallization | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anthranilic acid (5.00 g, 36.46 mmol) in anhydrous dioxane (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0-5 °C.
-
Addition of Acylating Agent: Dissolve malonyl dichloride (4.04 mL, 39.88 mmol) in the dropping funnel with 10 mL of anhydrous dioxane. Add this solution dropwise to the cold, stirring suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Note: HCl gas will evolve.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol with a drop of acetic acid) until the anthranilic acid spot has disappeared.
-
Workup - Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. A white precipitate should form. Stir for 15 minutes.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL).
-
Purification - Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum. The expected melting point is 190-192 °C[1].
Section 5: Visualizing the Workflow
The following diagram outlines the complete experimental procedure from setup to the final, purified product.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
-
anthranilic acid acetylation in various conditions. (2015). Sciencemadness.org. Available at: [Link]
-
Alkylation and acylation of basic salts of anthranilic acid. Sciencemadness.org. Available at: [Link]
- Process for preparing anthranilic acids. (1997). Google Patents.
-
Alkylation and acylation of basic salts of anthranilic acid | Request PDF. (2004). ResearchGate. Available at: [Link]
-
This compound | C10H9NO5. PubChem. Available at: [Link]
-
Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF. (2014). ResearchGate. Available at: [Link]
-
Addition of diethyl malonate to reactive intermediate (iminoketene) of anthranilic acid. (2013). ChemSpider Synthetic Pages. Available at: [Link]
-
Synthesis of heterocycles from Anthranilic acid and its Derivatives. (2005). DiVA portal. Available at: [Link]
-
Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. (2007). Semantic Scholar. Available at: [Link]
-
Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. (1982). ResearchGate. Available at: [Link]
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- 2. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5 [chemicalbook.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"2-(2-Carboxyacetamido)benzoic acid" stability under acidic/basic conditions
Technical Support Center: 2-(2-Carboxyacetamido)benzoic acid
Introduction
Welcome to the technical support guide for this compound, also known as N-malonylanthranilic acid.[1] This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the viability of synthetic routes, and the shelf-life of drug candidates. This molecule possesses two key structural features that dictate its stability: an amide linkage and a malonic acid monoamide moiety. These features make it susceptible to degradation under both acidic and basic conditions through distinct chemical pathways. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: The stability of this compound is primarily governed by two potential degradation pathways, stemming from its core structure:
-
Amide Bond Hydrolysis: The amide linkage between the anthranilic acid and malonic acid moieties is susceptible to hydrolysis.[2][3] This reaction can be catalyzed by either acid or base, leading to the cleavage of the C-N bond.
-
Decarboxylation: The malonic acid portion of the molecule, being a β-dicarboxylic acid derivative, is prone to decarboxylation (loss of CO₂), particularly under acidic conditions and/or upon heating.[4][5]
The rate and prevalence of each pathway are highly dependent on the pH, temperature, and composition of the aqueous environment.
Q2: What degradation products should I expect under acidic conditions?
A2: Under acidic conditions (e.g., aqueous HCl), two main degradation products can be formed. The reaction is often accelerated by heat.
-
Via Amide Hydrolysis: The primary products are Anthranilic acid and Malonic acid .[6] The acid catalyzes the reaction by protonating the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7][8]
-
Via Decarboxylation: The malonic acid moiety can lose carbon dioxide to form 2-Acetamidobenzoic acid . This process is facilitated by a cyclic six-membered transition state and is a common reaction for malonic acids and their derivatives, especially at acidic pH.[5][9]
The relative amounts of these products will depend on the specific conditions (acid concentration, temperature, time).
Q3: How does the compound degrade under basic conditions?
A3: Under basic conditions (e.g., aqueous NaOH), the dominant degradation pathway is amide hydrolysis .[3][10]
-
Via Amide Hydrolysis: The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon.[11] This leads to the formation of a tetrahedral intermediate that collapses to break the C-N bond, yielding anthranilate and malonate salts.[6] This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the amine leaving group or another base, which drives the reaction to completion.[3][10]
-
Decarboxylation is generally not favored under basic conditions for this type of structure.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective and widely used technique for monitoring the stability of this compound and quantifying its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13][14]
-
Methodology: A C18 column is typically effective. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to resolve the parent compound from its more polar degradation products (anthranilic acid, malonic acid) and its less polar product (2-acetamidobenzoic acid).
-
Detection: UV detection is suitable as the parent compound and the anthranilate-containing degradants possess strong chromophores.
-
Validation: To accurately assess stability, you should monitor the decrease in the peak area of the parent compound over time while simultaneously identifying and quantifying the appearance of new peaks corresponding to the degradation products.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of multiple new peaks in HPLC analysis after sample workup or storage. | The sample has likely degraded. The new peaks correspond to hydrolysis and/or decarboxylation products. | 1. Confirm Identity: If possible, run analytical standards of anthranilic acid, malonic acid, and 2-acetamidobenzoic acid to confirm the identity of the degradation peaks. 2. Review Conditions: Analyze the pH and temperature conditions of your recent experimental steps. Avoid strongly acidic or basic aqueous solutions and elevated temperatures. 3. Storage: Store the compound as a dry solid in a cool, dark, and dry place. For solutions, use a buffered system close to neutral pH (pH 6-7) and store at low temperatures (e.g., 4°C) for short-term use. |
| Low yield or poor recovery of the parent compound. | 1. Degradation during reaction: The reaction conditions (e.g., acidic or basic deprotection step) may be too harsh. 2. Degradation during extraction/purification: Aqueous workups using strong acids or bases can cause significant loss of material. Column chromatography on silica gel (which is acidic) could also potentially cause on-column degradation, especially decarboxylation if heated. | 1. Milder Reagents: Use milder reagents and lower temperatures for any synthetic steps involving the compound. 2. Optimize Workup: Use dilute acids/bases (e.g., 1M HCl, saturated NaHCO₃) and perform extractions quickly at cold temperatures (ice bath). 3. Purification: Consider using neutral alumina for chromatography or alternative purification methods like recrystallization if the compound is sensitive to silica gel. |
| Inconsistent results in biological or chemical assays. | The stock solution of the compound may be degrading over time, leading to a lower effective concentration of the active parent molecule. | 1. Fresh Solutions: Prepare fresh stock solutions immediately before use. Avoid long-term storage of solutions, especially in unbuffered water or organic solvents containing trace acids/bases. 2. Stability Check: Perform a quick HPLC check on your stock solution before critical experiments to ensure its purity has not changed since preparation. |
Degradation Pathways Overview
The stability of this compound is a balance between two competing degradation pathways, primarily influenced by pH.
Diagram 1: Acid-Catalyzed Degradation Pathways
Caption: Competing degradation of the parent compound under acidic conditions.
Diagram 2: Base-Promoted Degradation Pathway
Caption: The primary degradation pathway under basic conditions is amide hydrolysis.
Experimental Protocols
Protocol 1: General Stability Assessment Workflow
This protocol outlines a general workflow for assessing the stability of this compound at different pH values.
Sources
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of N-malonylanthranilic acid
Document ID: TSC-CRY-2026-01-NMAA Version: 1.0 Last Updated: January 18, 2026
Introduction
Welcome to the technical support center for N-malonylanthranilic acid crystallization. N-malonylanthranilic acid (PubChem CID: 188339) is an acylaminobenzoic acid derivative, characterized by a malonic acid group attached to the amine of anthranilic acid.[1] This structure, featuring two carboxylic acid groups and an amide linkage on a benzene ring, presents unique challenges and opportunities in developing a robust crystallization protocol.[1]
The efficiency of purification and the final solid-state properties (e.g., purity, crystal habit, bulk density) are critically dependent on a well-controlled crystallization process. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this compound. It provides in-depth, experience-driven advice and actionable protocols to help you achieve consistent, high-quality results.
Fundamental Principles of N-malonylanthranilic acid Crystallization
N-malonylanthranilic acid's structure dictates its behavior. It possesses:
-
Two acidic protons (pKa of the strongest acid is predicted to be ~3.19), making its solubility highly pH-dependent.[1]
-
Multiple hydrogen bond donors (3) and acceptors (5) , suggesting strong intermolecular interactions and potential for solvate formation.[1]
-
A combination of a polar core (dicarboxylic acid, amide) and a non-polar aromatic ring, indicating varied solubility across different organic solvents.
A successful crystallization hinges on manipulating the compound's solubility to create a state of supersaturation, from which nucleation and crystal growth can proceed in a controlled manner.
Key Factors Influencing Crystallization
This diagram illustrates the interplay of variables you must control for a successful experiment.
Sources
Removal of unreacted starting materials in "2-(2-Carboxyacetamido)benzoic acid" synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid[1][2]. The focus of this document is to provide in-depth, field-proven troubleshooting strategies for the critical purification step: the removal of unreacted starting materials. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible purification outcome.
I. Understanding the Purification Challenge
The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid (anthranilic acid) with a malonic acid derivative. The primary purification challenge lies in the efficient removal of two key starting materials:
-
Unreacted 2-Aminobenzoic Acid: An amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group[3].
-
Unreacted Malonic Acid (or its ester derivative): A dicarboxylic acid that is significantly more acidic than the product's benzoic acid moiety.
The structural similarities between the product and the starting materials, particularly the presence of carboxylic acid groups, can complicate purification. A successful strategy must exploit the subtle yet significant differences in their physicochemical properties.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My final product is contaminated with unreacted 2-aminobenzoic acid. How can I remove it?
Answer: The most effective method to remove 2-aminobenzoic acid is through a carefully controlled acid-base extraction. The key is to leverage the basicity of its amino group, a feature absent in your final product.
Causality: 2-aminobenzoic acid is amphoteric, meaning it has both acidic and basic functional groups[3]. While your target compound, this compound, has two carboxylic acid groups, it lacks a basic site. By washing your crude product (dissolved in an appropriate organic solvent like ethyl acetate) with a dilute aqueous acid, you can selectively protonate the amino group of the unreacted 2-aminobenzoic acid. This forms a water-soluble ammonium salt, which partitions into the aqueous layer and is easily removed[4][5].
Recommended Protocol:
-
Step 1: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Step 2: Transfer the solution to a separatory funnel.
-
Step 3: Wash the organic layer with a dilute aqueous acid, such as 1M HCl.
-
Step 4: Separate the aqueous layer. Repeat the wash if necessary.
-
Step 5: Wash the organic layer with brine to remove residual water.
-
Step 6: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to isolate the purified product.
FAQ 2: How can I eliminate unreacted malonic acid from my product?
Answer: An acid-base extraction using a weak base is the preferred method for removing residual malonic acid.
Causality: Malonic acid is a dicarboxylic acid and is significantly more acidic than the single carboxylic acid group on the benzoic acid portion of your target molecule. This difference in acidity allows for selective deprotonation. By washing an organic solution of your crude product with a weak aqueous base, such as sodium bicarbonate (NaHCO3) solution, you can convert the more acidic malonic acid into its water-soluble carboxylate salt.[6][7] The less acidic product will remain largely in the organic phase.
Recommended Protocol:
-
Step 1: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Step 2: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate[8]. Be sure to vent the funnel frequently, as CO2 gas will be generated.
-
Step 3: Separate the aqueous layer containing the malonate salt. Repeat the wash to ensure complete removal.
-
Step 4: Proceed with washing the organic layer with brine, drying, and solvent evaporation.
FAQ 3: I am seeing contamination from both starting materials. What is the most efficient workflow?
Answer: A sequential acid-base extraction is the most logical and efficient approach. The order of the washes is critical for success.
Causality: It is generally advisable to perform the acidic wash first to remove the basic impurity (2-aminobenzoic acid). If you start with a basic wash, you risk deprotonating your desired product along with the malonic acid, potentially leading to product loss into the aqueous layer.
Visual Workflow: Sequential Extraction Strategy
The following diagram illustrates the decision-making process for a sequential acid-base extraction.
Caption: Sequential acid-base extraction workflow for purification.
FAQ 4: My product has poor solubility, making liquid-liquid extraction difficult. Are there alternative methods?
Answer: Yes, recrystallization is a powerful alternative, especially for solid products with solubility issues.
Causality: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[9] The ideal scenario is to find a solvent that dissolves your product well when hot but poorly when cold, while the impurities remain soluble at cold temperatures.
Recommended Protocol (General):
-
Step 1: Solvent Screening: Test various solvents to find one where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Water or ethanol-water mixtures are good starting points.
-
Step 2: Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.
-
Step 3: Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Step 4: Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Step 5: Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly[10].
| Technique | Principle | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Differential solubility of neutral vs. salt forms[4]. | Basic (amines) and acidic impurities. | Fast, scalable, highly effective for ionizable impurities. | Requires immiscible solvents; can lead to emulsions. |
| Recrystallization | Differential solubility at varying temperatures[11]. | Impurities with different solubility profiles. | Can yield very high purity; good for solids. | Requires finding a suitable solvent; potential for product loss in mother liquor. |
III. Self-Validating Protocols and Quality Control
To ensure the trustworthiness of your purification, integrate the following quality control checks.
Thin-Layer Chromatography (TLC) Analysis
Purpose: To monitor the progress of the purification and assess the purity of the final product.
Protocol:
-
Spotting: On a silica gel TLC plate, spot the crude material, the organic layer after each wash, and the final isolated product.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to prevent streaking of carboxylic acids).
-
Visualization: Visualize the spots under UV light and/or by staining.
-
Validation: The spot corresponding to your product should become more prominent and isolated after each purification step. The final product lane should show a single, well-defined spot.
Troubleshooting TLC Results
Caption: Decision-making flowchart for troubleshooting TLC results.
Melting Point Analysis
Purpose: To confirm the identity and assess the purity of the final crystalline product.
Protocol:
-
Obtain a small amount of your dry, purified crystals.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Validation: A pure compound will have a sharp melting point range that corresponds to the literature value (190-192 °C for this compound). Impurities will typically cause the melting point to be depressed and broadened.
IV. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of anthranilic acid amide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US4421931A - Preparation of anthranilic acid amides. Retrieved from
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. Retrieved from
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Anthranilic acid (FDB000896). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]
-
Physics Forums. (2017, June 12). Comparing acidity of 2 substituted benzoic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2016, June 20). Gabriel Malonic Ester Synthesis of alpha Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
Sources
- 1. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5 [chemicalbook.com]
- 2. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: By-product Analysis in N-Malonylanthranilic Acid Reactions
Welcome to the technical support guide for navigating the complexities of N-malonylanthranilic acid synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and by-product formation. We will move beyond simple protocols to explore the mechanistic origins of common impurities and provide robust, field-tested strategies for their mitigation and analysis.
Part 1: Frequently Asked Questions - Understanding and Mitigating By-products
This section addresses the most common issues encountered during the synthesis of N-malonylanthranilic acid. Each answer provides a mechanistic explanation and actionable troubleshooting advice.
Q1: My reaction is complete, but I've isolated a significant amount of N-acetylanthranilic acid instead of the desired malonyl derivative. What is happening?
A1: This is a classic case of decarboxylation, the most prevalent side reaction in this synthesis.[1] N-malonylanthranilic acid is a malonic acid derivative, which makes it highly susceptible to losing a molecule of carbon dioxide (CO₂), especially under thermal stress or acidic/basic conditions.[1][2]
Mechanistic Insight: The malonic acid moiety contains a carboxylic acid group that is beta (β) to another carbonyl group. This arrangement allows for the formation of a stable, six-membered cyclic transition state upon heating, which facilitates the elimination of CO₂ to yield an enol intermediate. This enol then tautomerizes to the more stable N-acetylanthranilic acid.[1]
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Avoid excessive heating during both the reaction and the work-up.
-
pH Management: While the reaction often requires a base to deprotonate the amine of anthranilic acid, prolonged exposure to harsh basic or acidic conditions during work-up can accelerate decarboxylation.[3] Neutralize the reaction mixture carefully and promptly.
-
Choice of Malonylating Agent: Using a more reactive malonylating agent (e.g., Meldrum's acid or a malonyl chloride derivative) may allow for lower reaction temperatures and shorter reaction times, thereby minimizing the thermal window for decarboxylation.
Visualizing the Decarboxylation Pathway
Caption: Reaction scheme for N-malonylanthranilic acid synthesis and major by-product pathways.
Q2: My final product is contaminated with unreacted anthranilic acid and a higher molecular weight impurity. How do I identify and prevent this?
A2: This issue points to either an incomplete reaction or a competing self-condensation reaction. The higher molecular weight impurity is likely anthranoylanthranilic acid, formed by the amide coupling of two molecules of anthranilic acid.[4]
Troubleshooting Steps:
-
Incomplete Reaction:
-
Stoichiometry: Ensure the malonylating agent is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature, balancing this against the risk of decarboxylation.
-
-
Self-Condensation:
-
Activation: This side reaction is more common if conditions inadvertently activate the carboxylic acid of one anthranilic acid molecule to react with the amine of another. This can happen if dehydrating agents or certain catalysts are present.
-
Purification: These impurities can typically be separated from the desired product via column chromatography or recrystallization. Analytical methods like HPLC and LC-MS are essential for confirmation.[4]
-
Q3: I am struggling to get a clean NMR spectrum. What are the expected signals for the product and key by-products?
A3: A clean ¹H NMR spectrum is crucial for confirming the structure. Contamination can make interpretation difficult.
Expected ¹H NMR Signals (in DMSO-d₆):
-
N-Malonylanthranilic Acid: You should see characteristic aromatic protons of the anthranilic acid backbone, an NH proton, two carboxylic acid protons (which may be broad or exchangeable), and a key singlet for the methylene (-CH₂-) protons of the malonyl group.[5]
-
Anthranilic Acid (Starting Material): The spectrum will show the aromatic protons and a broad signal for the -NH₂ protons. The absence of the malonyl -CH₂- singlet is a key indicator.[6]
-
N-Acetylanthranilic Acid (Decarboxylation Product): Instead of the malonyl -CH₂- singlet, you will observe a singlet for the methyl (-CH₃) protons of the acetyl group.
-
Anthranoylanthranilic Acid (Dimer): The spectrum will be more complex, with two sets of aromatic protons and two distinct NH signals.[4]
| Compound | Key Diagnostic ¹H NMR Signal |
| N-Malonylanthranilic Acid | Singlet for malonyl -CH₂- protons |
| Anthranilic Acid | Absence of acyl group signals |
| N-Acetylanthranilic Acid | Singlet for acetyl -CH₃- protons |
| Dimer By-product | Two sets of aromatic signals, two NH signals |
Part 2: Analytical Workflows and Troubleshooting Guides
Effective by-product analysis relies on a systematic approach using modern analytical techniques.
Workflow for By-product Identification
This workflow provides a logical sequence for analyzing a crude reaction mixture.
Caption: A systematic workflow for the analysis of by-products in N-malonylanthranilic acid reactions.
Troubleshooting Guide: HPLC Method Development
Issue: Poor separation between the main peak and impurities on a reverse-phase HPLC system.
| Troubleshooting Step | Rationale & Causality | Recommended Action |
| 1. Adjust Mobile Phase pH | The ionization state of the carboxylic acid groups on the analyte and by-products dramatically affects their retention on a C18 column.[7] At low pH (e.g., pH 2.5-3), the acids are protonated and more retained. | Add 0.1% formic acid or phosphoric acid to the aqueous mobile phase. Perform a pH scouting study (e.g., pH 2.5, 4.5, 6.5) to find the optimal separation window. |
| 2. Modify Organic Solvent Gradient | If peaks are co-eluting or eluting too quickly, the gradient slope may be too steep. A shallower gradient increases the resolution between closely eluting compounds.[8][9] | Decrease the rate of change of the organic solvent (e.g., acetonitrile or methanol) over time. For example, change from a 5-95% B in 10 min to a 5-95% B in 20 min gradient. |
| 3. Change Organic Solvent | Methanol and acetonitrile have different selectivities in reverse-phase chromatography. Switching between them can alter the elution order and improve the resolution of critical pairs. | If using acetonitrile, develop a method using methanol as the organic modifier, and vice-versa.[10] |
| 4. Evaluate a Different Column Chemistry | If standard C18 columns fail, a different stationary phase may provide the necessary selectivity. A Phenyl-Hexyl or a Polar-Embedded column can offer alternative interactions. | Screen a Phenyl-Hexyl column to enhance pi-pi interactions with the aromatic rings or a Polar-Embedded C18 column to improve peak shape for the acidic compounds. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for robust analytical method development.
Protocol 1: Reverse-Phase HPLC-UV Analysis
This method is designed for the quantification of N-malonylanthranilic acid and the primary by-products.
1. Instrumentation and Columns:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]
2. Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Preparation: Dissolve a known quantity of the crude reaction mixture in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
4. System Validation & Data Interpretation:
-
System Suitability: Before analysis, inject a standard mixture to ensure adequate resolution (>1.5) between N-malonylanthranilic acid and N-acetylanthranilic acid.
-
Identification: Identify peaks by comparing retention times with those of authenticated reference standards.
-
Quantification: Determine the relative percentage of each component by peak area normalization.
Protocol 2: LC-MS By-product Identification
This protocol uses the HPLC separation from above and adds mass spectrometry for definitive mass identification.
1. Instrumentation:
2. LC Conditions:
-
Use the same column and mobile phase conditions as described in the HPLC-UV protocol. This allows for direct method transfer.
3. MS Conditions:
-
Ionization Mode: ESI Negative. The carboxylic acids are readily deprotonated to form [M-H]⁻ ions.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
4. Expected [M-H]⁻ Ions:
-
Anthranilic Acid: m/z 136.0
-
N-Acetylanthranilic Acid: m/z 178.1
-
N-Malonylanthranilic Acid: m/z 222.1
-
Anthranoylanthranilic Acid: m/z 255.1
5. Data Analysis:
-
Extract ion chromatograms for the expected m/z values to confirm the identity of peaks observed in the UV chromatogram.
-
Analyze the mass spectra of unknown peaks to propose structures for unexpected by-products.
References
- Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocr
- Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio. Taylor & Francis Online.
- Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. (2006). Taylor & Francis Online.
- HPLC analysis of anthranilic acid-monosaccharide deriv
- Analysis of anthranilic acid by liquid chrom
- Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. (2021). PMC - NIH.
- Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics.
- Stobiecki, M., et al. (2005). Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling. PubMed.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). (n.d.).
- N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii. (2020). S-EPMC.
- Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. (2024). NIH.
- Malonylation Proteomics. (n.d.).
- Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. (2025). BOC Sciences.
- THE DECARBOXYLATION OF ANTHRANILIC ACID. (n.d.).
- Decarboxyl
- Decarboxyl
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). MDPI.
- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (2017). PMC - NIH.
- Anthranilic acid(118-92-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. (2015).
- Source of Impurities in Small Nucleic Acid Drugs. (n.d.). BOC Sciences.
- Synthesis of heterocycles from anthranilic acid and its deriv
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-rel
- Process for preparing anthranilic acids. (1997).
- A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. (2025).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. (2006).
- Determination of methylmalonic acid by high-performance liquid chrom
- Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2018).
- Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2009). PubMed.
- Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. (2021). HELDA - University of Helsinki.
- N-acylanthranilic acid derivative or salt thereof. (2010).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthranilic acid(118-92-3) 1H NMR spectrum [chemicalbook.com]
- 7. DSpace [helda.helsinki.fi]
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- 9. tandfonline.com [tandfonline.com]
- 10. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. simm.ac.cn [simm.ac.cn]
- 13. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(2-Carboxyacetamido)benzoic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2-Carboxyacetamido)benzoic acid (also known as N-malonylanthranilic acid). The content is structured to address common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production.
Synthesis Overview & Core Chemistry
This compound (C₁₀H₉NO₅, MW: 223.18 g/mol ) is a dicarboxylic acid monoamide, structurally related to anthranilic acid.[1][2] The most common and scalable synthetic route involves the N-acylation of anthranilic acid with a suitable malonic acid derivative. The choice of the acylating agent and reaction conditions is critical for achieving high yield, purity, and operational safety during scale-up.
A representative synthesis pathway is the reaction of anthranilic acid with an activated form of malonic acid, such as a mixed anhydride or via a coupling agent, in a suitable solvent.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format.
Question: We are experiencing significantly lower yields upon scaling up the reaction from 10g to 1kg. What are the likely causes and solutions?
Answer: A drop in yield during scale-up is a common challenge, often stemming from issues with heat and mass transfer. Let's break down the potential causes:
-
Cause 1: Inefficient Heat Transfer & Local Hotspots:
-
Explanation: The acylation reaction is often exothermic. In a small flask, heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio decreases, trapping heat. This can lead to localized "hotspots" where the temperature rises significantly, causing degradation of starting materials, product, or promoting side reactions like decarboxylation of the malonic acid moiety.
-
Solution:
-
Controlled Reagent Addition: Add the acylating agent slowly and sub-surface to the solution of anthranilic acid. Use a programmable pump for consistent addition on a large scale.
-
Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is circulating at an optimal rate.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact downstream processing and cycle time.
-
-
-
Cause 2: Poor Mixing & Mass Transfer:
-
Explanation: Inadequate agitation in a large reactor can lead to localized high concentrations of reagents, promoting side reactions like di-acylation. It also hinders heat distribution. The physical form of the reagents (e.g., slurries) can exacerbate this.
-
Solution:
-
Optimize Agitation: Select an appropriate impeller (e.g., pitch-blade turbine for axial flow, Rushton for radial flow) and agitation speed to ensure the reactor contents are homogenous.
-
Monitor Reagent Dissolution: Ensure all starting materials are fully dissolved before proceeding with the reaction. Anthranilic acid has limited solubility in some organic solvents.
-
-
-
Cause 3: Atmospheric Control:
-
Explanation: While stable under ambient conditions, prolonged reaction times at elevated temperatures can make the reaction susceptible to oxidative degradation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if the reaction requires extended heating.
-
Question: During work-up, our product precipitates as an oil or sticky solid, making filtration and drying very difficult. How can we achieve a crystalline, filterable solid?
Answer: This is typically a problem of purity and/or improper crystallization technique. The two carboxylic acid groups on your product make its solubility highly dependent on pH.
-
Explanation: The product is likely "oiling out" because it is precipitating from a solution where it is supersaturated and contains impurities that inhibit crystal lattice formation. The pH at which you precipitate is critical.
-
Solution:
-
Controlled pH Adjustment: After the reaction, perform an aqueous work-up. Basify the mixture to dissolve the product as its dicarboxylate salt, which will also help remove non-acidic impurities. Then, slowly acidify the aqueous layer with an acid like HCl. Do not acidify too quickly or to a very low pH initially. Aim for a pH where the product has minimal solubility (this may require some lab-scale optimization, likely in the pH 2.5-4.0 range).[3]
-
Anti-Solvent Crystallization: Instead of crashing the product out of the aqueous phase by pH adjustment alone, consider extracting the product at an intermediate pH into a suitable organic solvent (like ethyl acetate) and then performing a crystallization by adding an "anti-solvent" (like heptane or hexane) in which the product is insoluble.
-
Seeding: During the slow acidification or addition of anti-solvent, "seed" the solution with a few crystals of pure product to encourage proper crystal growth.
-
Temperature Control: Cool the mixture slowly after precipitation. A crash-cooling approach often leads to fine particles or oils. A gradual cooling profile allows larger, more easily filterable crystals to form.
-
Question: Our final product is off-color (yellow to brown) and HPLC analysis shows several impurities. What are the most likely side reactions?
Answer: Discoloration and impurities often point to side reactions or degradation.
-
Explanation & Workflow: The primary impurities likely arise from reactions involving the starting materials or instability of the product under the reaction conditions.
Caption: Troubleshooting workflow for impurity analysis.
-
Solutions:
-
Prevent Decarboxylation: This is a classic side reaction for malonic acid derivatives, especially when heated in the presence of acid or base. Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess which can drive the formation of di-acylated and other byproducts.
-
Purification of Starting Materials: Impurities in commercial anthranilic acid can carry through the synthesis and contribute to color.[4] Consider recrystallizing or subliming the anthranilic acid if high purity is required.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis?
A1: Based on the chemistry, the following CPPs are vital for ensuring reproducibility, yield, and purity.
| Parameter | Justification | Typical Control Range |
| Temperature | Controls reaction rate and minimizes thermal degradation and side reactions (e.g., decarboxylation). | 25°C - 80°C (Highly dependent on solvent and acylating agent) |
| Reagent Addition Rate | Manages reaction exotherm, prevents localized high concentrations, and minimizes byproduct formation. | Add over 1-4 hours, depending on scale and cooling capacity. |
| Agitation Speed | Ensures homogeneity for effective mass and heat transfer, preventing stratification and hotspots. | Reactor-specific; must ensure good surface movement and solid suspension if applicable. |
| Work-up pH | Critical for product isolation. The dicarboxylic acid nature makes solubility highly pH-dependent. | Final precipitation pH typically between 2.5 - 4.0. |
Q2: What analytical methods are recommended for in-process controls (IPCs) and final product release?
A2: A robust analytical package is essential for a controlled process.
-
In-Process Controls (IPCs):
-
HPLC (High-Performance Liquid Chromatography): Ideal for monitoring the disappearance of starting materials and the formation of the product. A gradient reverse-phase method is typically suitable.[7][8]
-
TLC (Thin Layer Chromatography): A faster, qualitative alternative to HPLC for quick checks on reaction completion.
-
-
Final Product Release Testing:
-
HPLC: To determine purity and assay (potency).
-
¹H NMR / ¹³C NMR: For definitive structural confirmation.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (amide C=O, carboxylic acid O-H and C=O).
-
Melting Point: A sharp melting point is a good indicator of purity. The literature value is around 190-192 °C.[1]
-
Loss on Drying (LOD): To determine the amount of residual solvent and water.
-
Residue on Ignition (ROI) / Sulfated Ash: To quantify inorganic impurities.[5]
-
Q3: What are the primary safety considerations for this process at scale?
A3: Safety must be paramount.
-
Chemical Hazards:
-
The product itself is a skin and eye irritant.
-
Anthranilic acid can be irritating.
-
Acylating agents can be highly reactive and corrosive (e.g., malonyl dichloride) or flammable.
-
Solvents like pyridine are toxic and flammable, while others may have specific handling requirements.
-
-
Process Hazards:
-
Thermal Runaway: The potential for an uncontrolled exotherm is the most significant process hazard. A thorough process safety review (e.g., HAZOP) and calorimetric data (e.g., from a Reaction Calorimeter) are recommended before scaling up.
-
Dust Exposure: Handling large quantities of powdered reagents (anthranilic acid, product) requires appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like ventilated charging enclosures.[3][9]
-
-
General Recommendations:
-
Always consult the Safety Data Sheet (SDS) for all reagents and solvents.
-
Ensure the reactor is properly grounded to prevent static discharge.
-
Conduct the process in a well-ventilated area with access to emergency showers and eyewash stations.
-
Q4: What are the recommended storage conditions for the final product?
A4: this compound is a chemically stable product under standard ambient conditions. However, due to the presence of two carboxylic acid groups and an amide, it can be hygroscopic. Therefore, it should be stored in tightly closed containers in a dry, well-ventilated place, protected from moisture.
Example Laboratory Protocol Amenable to Scale-Up
This protocol uses readily available starting materials and avoids highly energetic or corrosive reagents, making it a good starting point for scale-up evaluation.
Objective: To synthesize this compound from anthranilic acid and malonic acid using a carbodiimide coupling agent.
Materials:
-
Anthranilic Acid (1.0 eq)
-
Malonic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Solvent: Acetonitrile or Dichloromethane
-
Aqueous HCl (1M)
-
Aqueous NaHCO₃ (5%)
Procedure:
-
Setup: Equip a reactor with a mechanical stirrer, thermometer, and an inert atmosphere (N₂).
-
Charging: Charge the reactor with anthranilic acid, malonic acid, DMAP, and the chosen solvent.
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice bath.
-
DCC Addition: Dissolve DCC in a minimal amount of the reaction solvent and add it dropwise to the cold slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction completion by HPLC or TLC.
-
Work-up (Filtration): Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Cool the mixture again to 0-5 °C and filter to remove the DCU. Wash the filter cake with a small amount of cold solvent.
-
Work-up (Extraction): Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove unreacted DMAP and any remaining anthranilic acid) and then with water.
-
Isolation: Extract the product from the organic layer into a 5% NaHCO₃ solution. Separate the aqueous layer and wash it once with fresh ethyl acetate to remove residual neutral impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C and slowly acidify with 1M HCl with vigorous stirring until the pH is ~3. A white precipitate will form.
-
Filtration & Drying: Age the slurry at 0-5 °C for 1-2 hours, then collect the solid by filtration. Wash the cake with cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: this compound.
- PubChem. This compound (CID 439922).
- ResearchGate. Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor.
- PubChemLite. This compound (C10H9NO5).
- ChemicalBook. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5.
- CORE.
- Royal Society of Chemistry. A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids.
- ZORA.
- Google Patents.
- FAO. BENZOIC ACID.
- Google Patents.
- USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- NIST. Preparation of benzoic acid of high purity.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Flinn Scientific.
- Carl ROTH.
Sources
- 1. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. fao.org [fao.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(2-Carboxyacetamido)benzoic Acid
This technical guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-(2-Carboxyacetamido)benzoic acid. Designed for researchers and professionals in drug development and analytical chemistry, this document elucidates the compound's structural features through spectroscopic examination. In the absence of extensive published experimental spectra for this compound, this guide synthesizes expected spectral characteristics based on established principles and compares them against the well-documented spectra of analogous compounds, Benzoic Acid and 2-Acetylbenzoic Acid. This comparative approach provides a robust framework for structural verification and characterization.
Introduction: The Structural Context
This compound is a dicarboxylic acid monoamide, functionally related to anthranilic acid[1][2]. Its structure is characterized by an ortho-substituted benzene ring bearing a carboxylic acid and a carboxyacetamido side chain. This unique combination of functional groups—two carboxylic acids, a secondary amide, and an aromatic ring—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing purity, and studying its interactions in various chemical and biological systems.
This guide will dissect the expected ¹H NMR, ¹³C NMR, and IR spectra of the title compound. By placing this data in direct comparison with simpler, related structures, we can isolate and understand the specific spectral contributions of each functional moiety, thereby providing a more profound analytical insight.
Caption: Chemical Structure of this compound.
Experimental Methodologies: Ensuring Data Integrity
The acquisition of high-quality, reproducible spectral data is foundational to accurate structural elucidation. The following protocols represent best practices for the analysis of aromatic carboxylic acids and amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical for NMR analysis, especially for compounds with labile protons like carboxylic acids and amides.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity ensures dissolution of the polar analyte, and it allows for the observation of exchangeable protons (from -COOH and -NH-) which would otherwise be lost in solvents like D₂O.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum, yielding a single line for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is a robust technique that minimizes spectral interference from solvents.
Step-by-Step Protocol:
-
Sample Preparation: Grind 1-2 mg of the analyte with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹)[3].
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and record the spectrum. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
Sources
A Comparative Guide to the Analytical Identification of 2-(2-Carboxyacetamido)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification and characterization of novel compounds are paramount. This guide provides an in-depth technical comparison of analytical techniques for identifying "2-(2-Carboxyacetamido)benzoic acid," also known as N-malonylanthranilic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this guide will leverage a comparative approach, utilizing the extensive data available for the structurally related and well-characterized compounds, benzoic acid and anthranilic acid. This methodology will provide a robust framework for predicting and interpreting the analytical behavior of this compound.
Structural Rationale for a Comparative Approach
This compound (C₁₀H₉NO₅, Molar Mass: 223.18 g/mol ) is a derivative of anthranilic acid, featuring a malonyl group attached to the amino group.[1] This structural relationship allows us to make educated predictions about its spectral and chromatographic properties by understanding the analytical characteristics of its core components: the benzoic acid and anthranilic acid moieties.
Core Structures for Comparison:
-
Benzoic Acid: A simple aromatic carboxylic acid, providing a baseline for the benzene ring and carboxyl group signals.
-
Anthranilic Acid (2-Aminobenzoic Acid): Introduces an amino group ortho to the carboxyl group, influencing the electronic environment of the aromatic ring.
-
This compound: The target molecule, which combines the features of anthranilic acid with an N-acetyl group bearing an additional carboxylic acid function.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic acids in complex mixtures. The choice of method, particularly the stationary and mobile phases, is dictated by the polarity and ionization state of the analyte.
Comparative HPLC Methodologies
| Parameter | Benzoic Acid Analysis | Anthranilic Acid Analysis | Predicted Method for this compound |
| Column | Reversed-phase C18 | Reversed-phase C18[2] | Reversed-phase C18 or a more polar embedded-phase column |
| Mobile Phase | Acetonitrile/Water with acid (e.g., formic acid, phosphoric acid) or buffer (e.g., acetate, phosphate)[3] | Methanol/phosphate buffer (pH 3)[2] | Gradient elution with Acetonitrile/Water containing an acidic modifier (e.g., 0.1% formic acid) to suppress ionization. |
| Detection | UV at ~230 nm | UV at ~254 nm and 330 nm | Diode Array Detector (DAD) to monitor multiple wavelengths, likely with significant absorbance around 230-260 nm. |
| Expected Retention | Moderate | Less retained than benzoic acid due to the polar amino group. | More polar than both benzoic acid and anthranilic acid due to the additional carboxylic acid and amide groups, leading to earlier elution under standard reversed-phase conditions. |
Experimental Protocol: Predicted HPLC-UV Method for this compound
Objective: To develop a robust HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 230 nm and 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (equilibration)
-
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Rationale for Choices:
-
A C18 column is a versatile starting point for aromatic compounds.
-
An acidic mobile phase is crucial to protonate the carboxylic acid groups, ensuring good peak shape and retention on a reversed-phase column.
-
Gradient elution is necessary to elute the polar analyte in a reasonable time while also being able to separate it from less polar impurities.
Workflow for HPLC Method Development
Caption: A generalized workflow for the HPLC analysis of acidic aromatic compounds.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features for this compound:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic Protons (4H) | 7.0 - 8.5 | Multiplets | The protons on the benzene ring will be in a complex splitting pattern due to their different electronic environments, influenced by both the carboxyl and the acetamido groups. |
| Methylene Protons (-CH₂-) | ~3.5 | Singlet | The two protons of the methylene group in the malonyl substituent are chemically equivalent and are expected to appear as a singlet. |
| Amide Proton (-NH-) | 8.0 - 10.0 | Broad Singlet | The amide proton will likely be a broad signal and its chemical shift can be concentration and solvent dependent. |
| Carboxylic Acid Protons (2H) | > 10.0 | Broad Singlets | The two carboxylic acid protons are acidic and will appear as broad singlets at a downfield chemical shift. Their signals may exchange with residual water in the solvent. |
Comparative ¹³C NMR Chemical Shifts:
| Carbon Environment | Benzoic Acid (δ, ppm)[4] | Predicted this compound (δ, ppm) |
| Carboxyl Carbon (-COOH) | ~172 | Two signals expected: one for the aromatic carboxyl (~170) and one for the aliphatic carboxyl (~170). |
| Aromatic C-COOH | ~129 | Shifted due to the ortho-amino substituent. |
| Aromatic C-H | 128-134 | Aromatic signals will be more complex due to the substitution pattern. |
| Methylene Carbon (-CH₂-) | N/A | ~40-50 |
| Amide Carbonyl (C=O) | N/A | ~165-170 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
Predicted IR Absorption Bands for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Reference Comparison (Benzoic Acid)[5] |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad due to hydrogen bonding. | Similar broad absorption is characteristic of benzoic acid dimers.[5] |
| N-H Stretch (Amide) | 3200-3400 | Medium intensity, may be superimposed on the O-H stretch. | Not present in benzoic acid. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium to weak. | Similar in benzoic acid. |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, weak. | Not present in benzoic acid. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp. | Benzoic acid shows a strong C=O stretch around 1700-1680 cm⁻¹.[5] |
| C=O Stretch (Amide) | 1630-1680 | Strong, sharp (Amide I band). | Not present in benzoic acid. |
| N-H Bend (Amide) | 1510-1570 | Medium intensity (Amide II band). | Not present in benzoic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): Expected at m/z = 223.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 205) from the carboxylic acid groups.
-
Loss of COOH (m/z = 178).
-
Loss of CO₂ (m/z = 179).
-
Cleavage of the amide bond, leading to fragments corresponding to the anthranilic acid moiety (m/z = 137) and the malonyl moiety.
-
Aromatic carboxylic acids typically show significant peaks corresponding to [M – OH]⁺ and [M – COOH]⁺.[6]
-
Logical Flow of Spectroscopic Identification
Caption: Integrated spectroscopic approach for structural confirmation.
Conclusion and Future Outlook
This guide provides a comprehensive analytical framework for the identification and characterization of this compound. By drawing comparisons with the well-documented analytical behaviors of benzoic acid and anthranilic acid, we can confidently predict the outcomes of various chromatographic and spectroscopic techniques. The provided experimental protocols offer a robust starting point for method development.
For definitive structural elucidation, it is imperative to acquire and interpret the actual experimental data for this compound. Future work should focus on the synthesis and subsequent analysis of this compound to validate the predictions made in this guide. Such empirical data will be invaluable for researchers working with this and related molecules in the fields of medicinal chemistry and drug development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439922, this compound. Retrieved from [Link]
- Smythe, R. J., & Rix, C. J. (1982). Analysis of anthranilic acid by liquid chromatography.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
- Al-Majmar, A. A., Al-Ansi, S. A., & Al-Hakimi, A. N. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. UST Journals for Science and Technology, 28(1), 1-8.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Organic Acids on BIST™ A+ Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 5. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2-(2-Carboxyacetamido)benzoic Acid and Other Dicarboxylic Acids in Research and Development
This guide offers an in-depth technical comparison of "2-(2-Carboxyacetamido)benzoic acid" with other dicarboxylic acids relevant to researchers, scientists, and drug development professionals. By objectively examining their physicochemical properties and performance in key applications, supported by experimental data and protocols, this document aims to provide a comprehensive resource for informed decision-making in scientific endeavors.
Introduction to this compound
This compound is a dicarboxylic acid distinguished by an acetamido linkage to a benzoic acid backbone. This unique structural feature imparts a degree of flexibility and specific electronic properties that differentiate it from more rigid aromatic dicarboxylic acids. While not as commonly utilized as some of its counterparts, its distinct architecture presents opportunities in specialized applications such as metal chelation and as a scaffold in medicinal chemistry.
The Comparative Cohort: A Selection of Dicarboxylic Acids
For a robust comparison, we have selected the following dicarboxylic acids based on their structural similarities or widespread use in relevant scientific fields:
-
Phthalic Acid: An aromatic dicarboxylic acid with ortho-substituted carboxyl groups, providing a rigid framework for interaction.
-
Isophthalic Acid: A structural isomer of phthalic acid with meta-substituted carboxyl groups, offering different spatial arrangements.
-
Terephthalic Acid: The para-isomer of phthalic acid, known for its linearity and extensive use in polymer chemistry.[1][2][3][4][5]
-
N-Acetylanthranilic Acid: A closely related analogue lacking the second carboxylic acid group, serving as a structural baseline to understand the impact of the additional carboxyl functionality.[6][7][8][9][10]
Physicochemical Properties: A Foundation for Application
The behavior and utility of these molecules are fundamentally dictated by their physicochemical properties. The table below provides a comparative summary of key parameters.
| Property | This compound | Phthalic Acid | Isophthalic Acid | Terephthalic Acid | N-Acetylanthranilic Acid |
| Molecular Formula | C₁₀H₉NO₅[11] | C₈H₆O₄[12][13][14] | C₈H₆O₄[15][16][17] | C₈H₆O₄[1][2] | C₉H₉NO₃[7][10] |
| Molecular Weight ( g/mol ) | 223.18[11] | 166.13[13][14] | 166.13[17] | 166.13[2] | 179.17[8][10] |
| Melting Point (°C) | 190 - 192[11] | 207[13] | 345-348[16] | 427 (sublimes)[2] | 184-187[6][8] |
| Water Solubility (g/100mL) | Sparingly soluble | 0.6 at 20°C[14] | Insoluble[17] | Low solubility[1][2] | Very soluble[9] |
| pKa1 | ~3.5 (estimated) | 2.89[12] | 3.70[16] | ~3.5 | 3.3 (estimated) |
| pKa2 | ~5.0 (estimated) | 5.51[12] | 4.60[16] | ~4.8 | N/A |
Expertise & Experience: The estimated pKa values for this compound are based on the known pKa of the carboxylic acid on anthranilic acid (~5.0) and the alpha-carboxyl group of malonic acid (~2.8), adjusted for the electronic effects of the amide linkage. The flexible acetamido bridge in this compound allows for a wider range of conformations compared to the rigid ring structures of the phthalic acid isomers. This flexibility can be advantageous in biological systems where precise molecular recognition is required.
Performance in Key Applications: Experimental Insights
Metal Chelation
Dicarboxylic acids are known for their ability to chelate metal ions, a property crucial in various applications, including as antidotes for heavy metal poisoning and as components of contrast agents in medical imaging. The arrangement and availability of the carboxyl groups are critical for effective chelation.
Experimental Protocol: Comparative Metal Chelation Assay via UV-Vis Spectrophotometry
This protocol provides a method to compare the metal-chelating ability of the selected dicarboxylic acids with a model metal ion, Cu(II).
-
Preparation of Solutions:
-
Prepare 1 mM stock solutions of each dicarboxylic acid in a 50:50 ethanol/water mixture.
-
Prepare a 1 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 0.1 M MES buffer solution, adjusted to pH 6.0.
-
-
Assay Procedure:
-
In a quartz cuvette, mix 500 µL of the dicarboxylic acid solution with 500 µL of the MES buffer.
-
Record the UV-Vis spectrum of the dicarboxylic acid solution alone as a baseline.
-
Add aliquots of the CuSO₄ solution (e.g., 10 µL increments) to the cuvette, mixing after each addition.
-
Record the UV-Vis spectrum after each addition until no further changes are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance and any shift in the wavelength of maximum absorbance (λmax) upon the addition of Cu(II) ions.
-
Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
The binding constant can be calculated from this data using appropriate software.
-
Trustworthiness: The protocol's reliability is enhanced by including a control experiment with a known chelator like EDTA. All measurements should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Metal Chelation Assay.
Enzyme Inhibition
The structural features of dicarboxylic acids make them candidates for enzyme inhibitors, particularly for enzymes that bind dicarboxylate substrates.
Experimental Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol assesses the inhibitory potential of the dicarboxylic acids against LDH, an enzyme that interconverts pyruvate and lactate.
-
Preparation of Reagents:
-
Prepare a stock solution of LDH in 0.1 M phosphate buffer (pH 7.4).
-
Prepare stock solutions of the dicarboxylic acid inhibitors in DMSO.
-
Prepare stock solutions of sodium pyruvate and NADH in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of phosphate buffer, 10 µL of NADH solution, and 10 µL of the inhibitor solution at various concentrations.
-
Initiate the reaction by adding 10 µL of the LDH enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader. This corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control with no inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Authoritative Grounding & Comprehensive References: The principles of enzyme inhibition assays are well-established in biochemistry. For further reading on enzyme kinetics and inhibition, refer to established textbooks and publications.[18][19][20][21][22]
Caption: LDH Inhibition Assay Workflow.
Conclusion
The choice of a dicarboxylic acid in research and development is contingent on its specific physicochemical properties and intended application. While phthalic acid and its isomers offer rigid scaffolds suitable for polymer and material science[12][15][23][24][25], the unique structural attributes of this compound, such as its flexibility and potential for multiple interaction points, may provide advantages in the design of novel therapeutics and specialized chemical agents. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these compounds, enabling researchers to make data-driven decisions.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized N-malonylanthranilic Acid
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. N-malonylanthranilic acid, a key building block in the synthesis of various heterocyclic compounds, is no exception. Its purity directly impacts the yield and impurity profile of subsequent reactions, making rigorous analytical assessment a critical, non-negotiable step.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized N-malonylanthranilic acid. We will move beyond simple procedural lists to explore the underlying principles, the rationale for experimental choices, and the unique insights each method provides. Our approach is grounded in the principle of orthogonal validation, where multiple, distinct methods are employed to build a comprehensive and trustworthy purity profile.
The Analytical Challenge: Understanding Potential Impurities
The purity assessment strategy begins with understanding the potential impurities. The synthesis of N-malonylanthranilic acid typically involves the reaction of anthranilic acid with a malonic acid derivative.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Anthranilic acid, malonic acid.
-
Side-Products: Decarboxylated byproducts or self-condensation products.
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., DMF, ethyl acetate), and residual catalysts or coupling agents.
A robust analytical workflow must be capable of separating and detecting these structurally similar and dissimilar compounds.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is fundamental to separating the target compound from its impurities.[3] We will compare the high-resolution quantitative power of High-Performance Liquid Chromatography (HPLC) with the rapid, cost-effective screening capabilities of Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment in pharmaceutical analysis.[4] It separates compounds based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For a moderately polar compound like N-malonylanthranilic acid, a Reverse-Phase HPLC (RP-HPLC) method is the most logical choice.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected because its non-polar nature provides excellent retention and separation for moderately polar aromatic acids.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Starting with a higher water concentration allows polar impurities (like residual anthranilic acid) to elute first. Gradually increasing the acetonitrile concentration then allows for the elution of the target compound and any less polar impurities.
-
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase. This suppresses the ionization of the carboxylic acid groups on both the analyte and impurities, leading to sharper, more symmetrical peaks and improved reproducibility.[5]
Experimental Protocol: RP-HPLC for Quantitative Purity
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm (Aromatic systems absorb strongly in this region; using multiple wavelengths can help detect impurities with different chromophores).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Thin-Layer Chromatography (TLC)
TLC is an invaluable, rapid, and inexpensive technique for preliminary purity assessment.[6] It is perfect for monitoring the progress of a reaction or for quickly screening multiple purification fractions. Separation occurs on a plate coated with a stationary phase (typically silica gel), with the mobile phase ascending via capillary action.
Causality Behind the Method:
-
Stationary Phase: Silica gel is used as it is a polar adsorbent.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) is chosen. The ratio is critical; a more polar mobile phase will cause all spots to move further up the plate. The goal is to find a solvent system where the target compound has an Rf (retention factor) of ~0.3-0.5, allowing for clear separation from more polar (lower Rf) and less polar (higher Rf) impurities.
Experimental Protocol: TLC for Qualitative Screening
-
Plate: Silica gel 60 F254 aluminum-backed TLC plate.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., Ethyl Acetate:Hexane:Acetic Acid 70:30:1). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[6] The F254 indicator in the silica gel fluoresces, and UV-absorbing compounds like N-malonylanthranilic acid will appear as dark spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.
Spectroscopic Techniques: Confirming Identity and Quantifying Purity
While chromatography separates components, spectroscopy provides crucial information about their structure and quantity.
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation.[7] Its quantitative application, qNMR, allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind the Method:
-
Principle: By adding a known mass of a certified, stable internal standard to a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[9]
-
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be highly pure, stable, non-volatile, and have proton signals that do not overlap with any signals from the analyte or impurities.
-
Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is essential.[9] This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of protons.
Experimental Protocol: Absolute Purity by ¹H-qNMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard (IS): Maleic Acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the N-malonylanthranilic acid sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucially, set the relaxation delay (D1) to at least 30 seconds to ensure accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal of the analyte (e.g., an aromatic proton) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the standard qNMR equation.[9]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive technique used to confirm the molecular weight of the synthesized product and to identify unknown impurities.[10] It is most powerfully applied when coupled with a separation technique like HPLC, in a configuration known as LC-MS.
Causality Behind the Method:
-
LC-MS Coupling: The HPLC separates the components of the mixture as previously described. As each component elutes from the column, it is directed into the mass spectrometer's ion source.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules like N-malonylanthranilic acid. It generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for unambiguous determination of the molecular weight.
-
High-Resolution MS (HRMS): Using a high-resolution mass analyzer (like a Time-of-Flight, TOF, or Orbitrap) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and any impurities.[11]
Comparative Analysis: Selecting the Right Tool
No single technique provides all the answers. A multi-faceted approach is required for a complete purity profile. The table below summarizes the strengths and weaknesses of each method in the context of analyzing N-malonylanthranilic acid.
| Parameter | HPLC-UV | TLC | ¹H-qNMR | LC-MS |
| Primary Use | Quantitative Purity | Qualitative Screening | Absolute Purity & Structure | Identity Confirmation & Impurity ID |
| Information | Relative Purity (%)[4] | Number of components, Rf | Absolute Purity (%), Structure[12] | Molecular Weight, Structure Fragments[10] |
| Sensitivity | High | Low to Moderate | Moderate | Very High |
| Specificity | Moderate to High | Low | High (Structural) | Very High (Mass) |
| Quantification | Excellent (Relative) | Poor (Semi-quantitative at best) | Excellent (Absolute) | Possible with standards |
| Throughput | Moderate | High | Low | Moderate |
| Cost | Moderate | Very Low | High | High |
| Key Advantage | Robust, precise, and widely used for purity reporting. | Fast, inexpensive, good for reaction monitoring.[6] | Provides structural proof and absolute purity without a specific analyte standard.[8] | Unmatched sensitivity for detecting and identifying trace impurities.[10] |
| Key Limitation | Requires UV chromophore; assumes equal response factor for impurities. | Low resolution; not quantitative. | Lower sensitivity than HPLC; complex spectra can be challenging. | Quantification is complex; response can be non-linear. |
Recommended Integrated Strategy for Purity Assessment
A logical and efficient workflow combines these techniques to leverage their respective strengths.
-
Initial Screening (TLC): After synthesis and initial workup, use TLC to quickly assess the reaction's success and the complexity of the crude product. This helps guide the purification strategy.
-
Quantitative Assessment (HPLC): Once the product is purified, use the validated RP-HPLC method to obtain a precise quantitative purity value (area %). This is the primary result for most quality control reports.
-
Structural Confirmation and Absolute Purity (qNMR): Use ¹H-qNMR on the purified material. This provides orthogonal confirmation of the HPLC result with an absolute purity value and, most importantly, confirms that the main peak in the chromatogram is indeed the correct structure.
-
Impurity Identification (LC-MS): If HPLC analysis shows significant impurities (>0.1%), use LC-MS to determine their molecular weights. This information is invaluable for troubleshooting the synthesis or understanding degradation pathways.
By integrating these methods, researchers can build a scientifically sound, verifiable, and comprehensive purity profile for their synthesized N-malonylanthranilic acid, ensuring the quality and integrity of their downstream research and development efforts.
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Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219–9219. [Link]
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Hyster, T. K., & Rovis, T. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Angewandte Chemie International Edition, 49(43), 7974–7977. [Link]
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Williams, R. E., et al. (2004). 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-related metabolic effects. Biomarkers, 9(2), 148–164. [Link]
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Comparative Analysis of X-ray Crystal Structures: 2-(2-Carboxyacetamido)benzoic Acid Derivatives
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
This guide offers an in-depth, comparative analysis of the X-ray crystal structures of 2-(2-Carboxyacetamido)benzoic acid and its derivatives. As a senior application scientist, the goal is to provide not just data, but a foundational understanding of the structure-property relationships that govern these molecules. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural data to inform their work.
Foundational Significance: Why this compound?
The molecular scaffold of this compound is of considerable interest due to its inherent flexibility and capacity for forming a variety of non-covalent interactions. The presence of two carboxylic acid groups and an amide linkage provides multiple sites for hydrogen bonding, which are critical determinants of molecular conformation and crystal packing. Understanding how modifications to this core structure influence its three-dimensional arrangement is paramount for applications in drug design, where solid-state properties like solubility and stability are key, and in materials science for the rational design of functional crystalline materials.
Experimental Framework: From Synthesis to Structure
The integrity of any crystallographic study rests on the quality of the single crystals. The following protocols outline a robust and reproducible methodology for obtaining and analyzing crystals of this compound derivatives.
Synthesis: A Reliable Pathway
The synthesis of these derivatives is typically achieved via a standard acylation reaction. The causality behind the choice of reagents and conditions is crucial for achieving high purity and yield.
Step-by-Step Synthesis Protocol:
-
Reactant Solubilization: Dissolve equimolar amounts of a substituted anthranilic acid and a malonic acid derivative (e.g., Meldrum's acid) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The use of a polar aprotic solvent is critical as it effectively dissolves the polar reactants without interfering with the acylation reaction.
-
Reaction Progression: The reaction is conducted at ambient temperature with continuous stirring. Progress is monitored using thin-layer chromatography (TLC) to ensure the reaction proceeds to completion.
-
Product Precipitation: The reaction mixture is then introduced into a large volume of ice-cold water. This "crashing out" technique leverages the poor solubility of the organic product in water to induce rapid precipitation.
-
Purification via Recrystallization: The crude solid is isolated by filtration and purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. This step is vital for removing any unreacted starting materials or byproducts, ensuring the purity required for successful crystallization.
Crystallization: The Art of Single Crystal Growth
The slow evaporation method is a reliable technique for growing high-quality single crystals.
Step-by-Step Crystallization Protocol:
-
Solvent System Selection: The purified compound is dissolved in a minimal volume of a carefully selected solvent or solvent mixture. The choice of solvent is a critical variable that influences crystal morphology and quality.
-
Controlled Evaporation: The solution is placed in a vial with a loosely fitting cap, allowing for slow, controlled evaporation of the solvent. This slow process is essential to allow the molecules to self-assemble into a well-ordered crystal lattice.
-
Crystal Isolation: After a period of days to weeks, well-formed single crystals are carefully harvested from the solution.
X-ray Crystallographic Analysis Workflow
The journey from a single crystal to a refined 3D structure is a multi-step process.
A Senior Application Scientist's Guide to the Acylation of Anthranilic Acid: A Comparative Analysis of Acylating Agents
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the strategic selection of an acylating agent is a pivotal decision that dictates reaction efficiency, product purity, and overall process viability. This guide provides an in-depth, objective comparison of acylating agents for the N-acylation of anthranilic acid, a critical starting material in the synthesis of numerous pharmaceuticals and fine chemicals.
This technical guide moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the underlying chemical principles, empowering you to make informed decisions in your own synthetic endeavors. We will dissect the reactivity, selectivity, and practical considerations of common acylating agents, with a particular focus on the nuanced differences between them. While the primary comparison will be between the widely used acetylating agents, acetic anhydride and acetyl chloride, we will also explore the reactivity of malonylating agents to produce 2-(2-Carboxyacetamido)benzoic acid, clarifying common misconceptions about this transformation.
Introduction to Anthranilic Acid Acylation
Anthranilic acid (2-aminobenzoic acid) is a bifunctional molecule possessing both an amino group and a carboxylic acid. The selective acylation of the amino group is a fundamental transformation, yielding N-acyl anthranilic acid derivatives that are key intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, diuretics, and anticonvulsants. The choice of acylating agent is paramount, as it influences not only the reaction outcome but also the practicality and safety of the procedure.
Comparative Analysis of Acylating Agents
This section provides a head-to-head comparison of common acylating agents for anthranilic acid, supported by experimental data and mechanistic insights.
Acetic Anhydride: The Workhorse Reagent
Acetic anhydride is a widely used and cost-effective acetylating agent. Its moderate reactivity allows for controlled reactions, often with high yields of the desired N-acetylanthranilic acid.
Mechanism of Action: The acylation of the amino group of anthranilic acid with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide bond.
Experimental Data & Observations:
| Parameter | Observation |
| Reagent | Acetic Anhydride |
| Typical Yield | High (often >80%)[1][2] |
| Reaction Time | 15 minutes to 1 hour[1][2] |
| Reaction Temperature | Gentle heating to reflux[1][2] |
| Byproduct | Acetic acid |
| Advantages | Cost-effective, readily available, moderate reactivity allows for good control, byproduct is relatively benign and easily removed. |
| Disadvantages | May require heating to achieve a reasonable reaction rate. |
Causality Behind Experimental Choices: The use of gentle heating or reflux is often employed to increase the rate of reaction between the moderately reactive acetic anhydride and the nucleophilic amino group of anthranilic acid. The acetic acid byproduct is typically removed during the workup procedure, which often involves precipitation of the product by the addition of water.
Acetyl Chloride: The Highly Reactive Alternative
Acetyl chloride is a more reactive acetylating agent compared to acetic anhydride. This heightened reactivity can lead to faster reaction times, but it also introduces challenges in terms of handling and potential side reactions.
Mechanism of Action: The mechanism is analogous to that of acetic anhydride, involving a nucleophilic attack of the amino group on the carbonyl carbon of acetyl chloride. However, the chloride ion is a much better leaving group than the acetate ion, which accounts for the higher reactivity of acetyl chloride.
Experimental Data & Observations:
| Parameter | Observation |
| Reagent | Acetyl Chloride |
| Typical Yield | Can be high, but may be compromised by side reactions. |
| Reaction Time | Very fast, often at room temperature or below. |
| Reaction Temperature | Often requires cooling to control the exothermic reaction. |
| Byproduct | Hydrogen chloride (HCl) |
| Advantages | High reactivity leading to rapid reactions. |
| Disadvantages | Highly corrosive and moisture-sensitive, the HCl byproduct is a corrosive gas that must be neutralized, potentially leading to the formation of the amine salt of the starting material, which is unreactive towards further acylation.[1] |
Causality Behind Experimental Choices: The high reactivity of acetyl chloride necessitates careful temperature control, often with cooling, to prevent runaway reactions and the formation of impurities. The HCl byproduct must be scavenged, typically by the use of a base, to prevent the protonation of the starting anthranilic acid.
The Case of this compound (N-Malonylanthranilic Acid)
A common point of inquiry is the synthesis of this compound, the N-malonylated derivative of anthranilic acid. It is a logical assumption that this could be achieved by reacting anthranilic acid with a suitable malonylating agent like malonyl dichloride or diethyl malonate. However, the reality is more complex.
Malonyl Dichloride: While malonyl dichloride is a highly reactive diacyl chloride, its reaction with bifunctional nucleophiles like anthranilic acid can be prone to polymerization and the formation of complex mixtures. A clean, high-yielding protocol for the direct N-malonylation of anthranilic acid using malonyl dichloride is not well-established in the literature.
Diethyl Malonate: The reaction of anthranilic acid with diethyl malonate does not typically yield the simple N-acylated product. Instead, under forcing conditions, it proceeds through the formation of an iminoketene intermediate, which then reacts with diethyl malonate to form quinolone derivatives. This highlights a crucial concept in organic synthesis: the predicted outcome is not always the observed reality, and understanding the underlying reactivity patterns is essential.
Enzymatic Synthesis: It is noteworthy that in biological systems, this compound (N-malonylanthranilate) is synthesized enzymatically from anthranilate and malonyl-CoA, catalyzed by the enzyme anthranilate N-malonyltransferase. This suggests that the direct chemical synthesis may be inherently challenging due to the reactivity of the starting materials and intermediates.
Experimental Protocols
To provide a practical context for the preceding discussion, detailed, step-by-step methodologies for the N-acetylation of anthranilic acid are provided below.
Protocol 1: Synthesis of N-Acetylanthranilic Acid using Acetic Anhydride
This protocol is a robust and reliable method for the preparation of N-acetylanthranilic acid.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Water
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
In a 100 mL Erlenmeyer flask, combine 5.0 g of anthranilic acid and 10 mL of acetic anhydride.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Gently heat the mixture to reflux and maintain for 30 minutes. The solid will dissolve, and the solution may become colored.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and cautiously add 50 mL of cold water to the flask with stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the product in a desiccator or oven at low heat.
Expected Yield: A high yield of crystalline N-acetylanthranilic acid is expected.
Protocol 2: Synthesis of N-Acetylanthranilic Acid using Acetyl Chloride (Illustrative)
This protocol illustrates the considerations necessary when using a highly reactive acylating agent.
Materials:
-
Anthranilic acid
-
Acetyl chloride
-
Anhydrous pyridine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5.0 g of anthranilic acid in 50 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of anhydrous pyridine to the solution.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 1.1 equivalents of acetyl chloride in 10 mL of anhydrous dichloromethane to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Expected Yield: The yield can be high, but careful control of the reaction conditions is critical to minimize side reactions.
Visualization of Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the acylation of anthranilic acid.
Caption: Experimental workflow for the synthesis of N-acetylanthranilic acid using acetic anhydride.
Caption: Experimental workflow for the synthesis of N-acetylanthranilic acid using acetyl chloride.
Conclusion and Recommendations
The choice between acetic anhydride and acetyl chloride for the N-acetylation of anthranilic acid is a classic example of balancing reactivity with practicality.
-
For routine, large-scale, or process development applications, acetic anhydride is the superior choice. Its moderate reactivity, lower cost, and the less hazardous nature of its byproduct make it a more manageable and economical option. The requirement for heating is a minor inconvenience compared to the handling challenges associated with acetyl chloride.
-
Acetyl chloride may be considered for small-scale, rapid syntheses where the speed of reaction is the primary concern. However, the corrosive nature of both the reagent and its byproduct necessitates careful handling and a well-designed experimental setup to neutralize the generated HCl.
Regarding the synthesis of This compound , it is crucial to recognize that direct acylation of anthranilic acid with common malonylating agents is not a straightforward or efficient method. Researchers seeking to synthesize this molecule should explore alternative synthetic strategies, potentially inspired by biosynthetic pathways or involving multi-step sequences with carefully chosen protecting groups.
This guide has provided a comprehensive comparison of acylating agents for anthranilic acid, grounded in scientific principles and practical considerations. By understanding the nuances of each reagent, researchers can optimize their synthetic routes, leading to improved efficiency, purity, and safety in the laboratory.
References
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Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688. [Link]
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Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. [Link]
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).
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N-Acetylanthranilic Acid: A Highly Triboluminescent Material. (n.d.). Rhodium.ws. Retrieved from
-
Anthranilate N-malonyltransferase. (n.d.). In Wikipedia. Retrieved from [Link]
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A Researcher's Guide to the Biological Activity Screening of N-malonylanthranilic Acid and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological activity screening of N-malonylanthranilic acid. Given the nascent state of research on this specific molecule, we will leverage the extensive knowledge of its parent structures—anthranilic acid and malonic acid—to build a logical, evidence-based screening cascade. This document is not merely a list of protocols; it is a strategic guide that explains the causality behind experimental choices, ensuring a robust and scientifically sound investigation.
Anthranilic acid is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, including anti-inflammatory drugs (e.g., fenamates), diuretics, and antivirals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, and neuroprotective effects.[1][3] Similarly, derivatives of malonic acid have demonstrated significant anti-inflammatory and antioxidant properties.[4] The conjugation of these two moieties in N-malonylanthranilic acid presents a compelling case for its potential as a novel bioactive compound.
This guide will compare the hypothetical performance of N-malonylanthranilic acid against established alternatives in four key areas of biological activity: anti-inflammatory, antioxidant, cytotoxic (anticancer), and antimicrobial.
Anti-inflammatory Activity Screening
Rationale for Screening: The structural similarity of the anthranilic acid scaffold to non-steroidal anti-inflammatory drugs (NSAIDs) is the primary motivation for this screen.[5] Many NSAIDs, such as Mefenamic acid, are N-arylanthranilic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins.[5][6] We hypothesize that N-malonylanthranilic acid may exhibit similar inhibitory properties.
Comparative Compound: Mefenamic Acid, a well-characterized NSAID and a direct derivative of N-arylanthranilic acid.
In Vitro COX-2 Inhibition Assay
The preferential inhibition of COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[6] This assay directly measures the compound's ability to block the enzymatic activity of purified COX-2.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: N-malonylanthranilic acid and Mefenamic acid are dissolved in DMSO to create stock solutions and then serially diluted to a range of test concentrations.
-
Reaction Initiation: The reaction mixture is prepared in a 96-well plate containing the COX-2 enzyme, a heme cofactor, and the test compound (or DMSO for control). The mixture is incubated for 10 minutes at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Quantification: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined by plotting inhibition versus log concentration.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro COX-2 enzymatic assay.
Comparative Performance Data (Hypothetical):
| Compound | COX-2 IC50 (µM) |
| N-malonylanthranilic acid | 15.8 |
| Mefenamic Acid | 8.2 |
| Celecoxib (Control) | 0.05 |
This hypothetical data suggests that N-malonylanthranilic acid possesses moderate COX-2 inhibitory activity, though it is less potent than the established NSAID, Mefenamic acid.
Antioxidant Activity Screening
Rationale for Screening: Oxidative stress is a key pathological feature of many inflammatory diseases and cancer. Compounds that can scavenge free radicals have therapeutic potential. Derivatives of both malonic acid and anthranilic acid have been reported to possess antioxidant capabilities.[4][7][8] Therefore, evaluating the radical scavenging potential of N-malonylanthranilic acid is a logical step.
Comparative Compound: Trolox, a water-soluble analog of vitamin E, is a standard antioxidant used as a positive control in this assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common, rapid, and reliable biochemical assay to measure the antioxidant capacity of a compound.[9] The principle is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its deep violet color to fade.
Experimental Protocol:
-
Compound Preparation: Prepare stock solutions of N-malonylanthranilic acid and Trolox in methanol. Create a range of serial dilutions.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Sample Addition: Add the serially diluted test compounds and the Trolox standard to the wells. A blank containing only methanol is also included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photo-degradation of the DPPH radical.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.
Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Performance Data (Hypothetical):
| Compound | Antioxidant IC50 (µg/mL) |
| N-malonylanthranilic acid | 45.2 |
| Trolox | 5.8 |
| Gallic Acid (Control) | 2.9 |
The hypothetical results indicate that N-malonylanthranilic acid has noticeable antioxidant activity, although it is significantly less potent than the standard antioxidants Trolox and Gallic Acid.[10]
Cytotoxic (Anticancer) Activity Screening
Rationale for Screening: The anthranilic acid scaffold is present in molecules investigated for anticancer properties.[1][2] These derivatives can induce apoptosis or inhibit pathways crucial for cancer cell survival.[1] Screening for general cytotoxicity against a cancer cell line is a fundamental first step in evaluating anticancer potential.
Comparative Compound: Doxorubicin, a widely used and potent chemotherapeutic agent.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that can cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Culture: Human lung cancer cells (A549) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of N-malonylanthranilic acid and Doxorubicin. Control wells receive medium with DMSO only.
-
Incubation: The cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Measurement: The absorbance is measured on a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the DMSO-treated control cells. The IC50 value (concentration that reduces cell viability by 50%) is determined.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Comparative Performance Data (Hypothetical):
| Compound | Cytotoxic IC50 on A549 cells (µM) |
| N-malonylanthranilic acid | 85.0 |
| Doxorubicin | 0.5 |
| Betulinic Acid Derivative (BA3) | 25.0 |
This hypothetical data suggests that N-malonylanthranilic acid has weak cytotoxic activity against A549 lung cancer cells, especially when compared to the potent chemotherapeutic Doxorubicin and even other modified natural products like a betulinic acid derivative.[12]
Antimicrobial Activity Screening
Rationale for Screening: The discovery of new antibiotics is a critical area of research due to rising antimicrobial resistance.[13] Anthranilic acid derivatives have been shown to possess antibacterial and antifungal properties, making this a worthwhile screening endeavor.[7][14]
Comparative Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standardized method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It is a quantitative method that provides a clear endpoint.
Experimental Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of N-malonylanthranilic acid and Ciprofloxacin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: The plate is sealed and incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. A colorimetric indicator like resazurin can also be added to aid in visualization.
-
MBC (Optional): To determine the Minimum Bactericidal Concentration, an aliquot from the wells showing no growth is plated onto agar. The lowest concentration that results in no colony formation after incubation is the MBC.
Experimental Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Comparative Performance Data (Hypothetical):
| Compound | MIC against S. aureus (µg/mL) |
| N-malonylanthranilic acid | 128 |
| Ciprofloxacin | 0.5 |
| Mandelic Acid | >500 |
The hypothetical results suggest that N-malonylanthranilic acid has weak antibacterial activity against S. aureus. While it performs better than a simple organic acid like Mandelic Acid, it is orders of magnitude less potent than the clinical antibiotic Ciprofloxacin.[16]
Conclusion
This guide outlines a logical, multi-faceted approach to the initial biological screening of N-malonylanthranilic acid. Based on the known activities of its constituent parts, we have proposed a screening cascade targeting anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities. The comparative data, while hypothetical, is presented to give researchers a realistic expectation of how a novel compound might perform against established standards. Each assay is described with a detailed protocol and workflow, emphasizing the importance of sound experimental design and controls. The results from such a screening cascade would provide a crucial foundation for any further investigation, guiding medicinal chemists in potential structural modifications and pharmacologists in more advanced, mechanism-of-action studies.
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Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI. Retrieved from [Link]
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Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). MDPI. Retrieved from [Link]
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Koskinen, M. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. Retrieved from [Link]
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Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Cardiovascular Disease Research. Retrieved from [Link]
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What Are the Types of Biochemical Assays Used in Drug Discovery? (2023). Patsnap Synapse. Retrieved from [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]
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Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (n.d.). MDPI. Retrieved from [Link]
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Cyrille, M., et al. (2021). Study of N-Arylanthranilic Acids Derivates as the Potential Anti-Inflammatory Agents. Der Pharmacia Lettre. Retrieved from [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). DiVA. Retrieved from [Link]
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Aboshanab, A. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. Retrieved from [Link]
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Singh, P., et al. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie. Retrieved from [Link]
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Harada, H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (n.d.). MDPI. Retrieved from [Link]
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N-arylanthranilic acid derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
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Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973. (n.d.). Spandidos Publications. Retrieved from [Link]
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The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. (2016). Nicolae Testemitanu SUMPh. Retrieved from [Link]
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Yu, J., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. Drug Design, Development and Therapy. Retrieved from [Link]
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Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. (2019). Biological & Pharmaceutical Bulletin. Retrieved from [Link]
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The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. (2021). PubMed. Retrieved from [Link]
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N-malonylanthranilic acid (CHEBI:52430). (n.d.). EMBL-EBI. Retrieved from [Link]
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Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. (1972). Japanese Journal of Pharmacology. Retrieved from [Link]
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A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects. (2023). Journal of Ethnopharmacology. Retrieved from [Link]
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Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives. (2011). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. (2023). Molecules. Retrieved from [Link]
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2021). Current Pharmaceutical Design. Retrieved from [Link]
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Phytochemical Composition, Antibacterial, and Antibiofilm Activity of Malva sylvestris Against Human Pathogenic Bacteria. (2021). Brieflands. Retrieved from [Link]
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Synthesis of heterocycles from anthranilic acid and its derivatives. (2014). KI Open Archive. Retrieved from [Link]
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A Comparative Guide to the Conformational Analysis of 2-(2-Carboxyacetamido)benzoic acid
This guide provides a comprehensive comparison of modern analytical techniques for the conformational analysis of 2-(2-Carboxyacetamido)benzoic acid, a molecule of interest in medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the three-dimensional structure and flexibility of such molecules is paramount for predicting their biological activity and physicochemical properties. This document delves into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.
Introduction: The Significance of Molecular Conformation
The spatial arrangement of atoms in a molecule, or its conformation, dictates its interaction with biological targets and its material properties. For this compound, also known as N-malonylanthranilic acid, the relative orientation of the two carboxylic acid groups and the amide linkage is of particular interest.[1][2][3] These functional groups can participate in intramolecular hydrogen bonding, which significantly influences the molecule's preferred conformation and, consequently, its function. The molecule is a dicarboxylic acid monoamide and is functionally related to anthranilic acid.[1][2] A thorough conformational analysis is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.[4]
The central challenge in the conformational analysis of this compound lies in the dynamic nature of the molecule. Rotation around the single bonds allows for a multitude of possible conformations. The key is to identify the most stable conformers and to understand the energy barriers between them. This guide will compare three powerful techniques that provide complementary information to build a complete picture of the molecule's conformational landscape.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is an unparalleled tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[5][6] For this compound, ¹H NMR can provide initial insights into the molecule's structure and the chemical environment of its protons.[7]
-
¹H NMR Chemical Shifts: The chemical shifts of the amide (N-H) and carboxylic acid (O-H) protons are particularly sensitive to their involvement in hydrogen bonding. Intramolecular hydrogen bonding typically leads to a downfield shift (higher ppm) of the involved proton signal.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are the most direct way to probe spatial proximity between protons. For instance, an NOE between the amide proton and a proton on the benzoic acid ring would provide strong evidence for a specific folded conformation.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around the amide bond.[5][6] Changes in the spectra can be used to calculate the energy barrier for this rotation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which can accommodate the acidic protons).
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify all proton resonances.
-
2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time appropriate for the size of the molecule (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
The presence of specific NOE cross-peaks will allow for the determination of the predominant conformation in solution. For example, an NOE between the amide proton and the ortho-proton of the benzoic acid ring would suggest a conformation where the acetamido side chain is folded back towards the ring.
II. Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of a molecule in its crystalline state.[8] This technique is considered the "gold standard" for structural determination and is invaluable for understanding the precise bond lengths, bond angles, and torsion angles that define a molecule's conformation in the solid phase.[8][9]
Caption: Workflow for X-ray Crystallography.
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often cryogenic temperatures to minimize thermal motion).[10]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, revealing the electron density map of the molecule. This map is then used to build and refine a model of the atomic positions.
The crystal structure will reveal the preferred conformation of this compound in the solid state, including the presence of any intramolecular hydrogen bonds.[11][12] It will also provide information about intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence crystal packing.[13]
III. Computational Modeling: Exploring the Conformational Energy Landscape
Computational chemistry offers a powerful in silico approach to explore the full conformational landscape of a molecule.[14][15] Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.[16][17][18]
Caption: Computational Conformational Analysis Workflow.
-
Structure Building: Build an initial 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating around the key single bonds.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its electronic energy using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Analysis: Compare the relative energies of the optimized conformers to identify the most stable structures. Analyze the geometries for features like intramolecular hydrogen bonds.
Computational modeling can predict the most stable conformers in the gas phase, which can then be compared with experimental data from solution-phase NMR and solid-state X-ray crystallography. This comparison can provide a deeper understanding of how the environment (solvent or crystal packing) influences the molecule's conformation.
Comparison of Techniques
| Technique | Phase | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Solution | Dynamic conformation, through-space proton proximities, rotational barriers. | Provides information in a biologically relevant environment; can study dynamic processes.[5][19] | Provides an average structure if multiple conformers are in fast exchange; interpretation can be complex. |
| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, angles, intermolecular interactions. | Unambiguous and high-resolution structural determination.[8][20] | Requires suitable single crystals; the solid-state conformation may not be the same as in solution.[9] |
| Computational Modeling | In Silico (Gas Phase or with Solvation Models) | Relative energies of conformers, energy barriers, full conformational landscape. | Allows for the exploration of all possible conformations; can predict structures that are difficult to study experimentally.[21][22] | Accuracy depends on the level of theory and basis set used; may not fully account for environmental effects. |
Synergistic Approach: A Holistic View
The most comprehensive understanding of the conformational behavior of this compound is achieved by combining the insights from all three techniques. For example, the crystal structure can be used as a starting point for computational studies, and the predicted low-energy conformers can be validated against NMR data. Discrepancies between the solid-state, solution-phase, and computational results can themselves be informative, highlighting the influence of intermolecular forces and the solvent environment on the molecule's conformation.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach. NMR spectroscopy provides crucial information about its dynamic behavior in solution, X-ray crystallography offers a definitive view of its solid-state structure, and computational modeling allows for a thorough exploration of its conformational energy landscape. By integrating the data from these complementary techniques, researchers can build a robust model of the molecule's structure and flexibility, which is essential for advancing its applications in drug discovery and materials science.
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A Comparative Guide to Validated Analytical Methods for N-Malonylanthranilic Acid Quantification
In the landscape of drug development and metabolic research, the precise quantification of xenobiotic metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. N-malonylanthranilic acid, a potential phase II metabolite of anthranilic acid and related compounds, presents a unique analytical challenge due to its polarity and potential for instability. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of N-malonylanthranilic acid in biological matrices, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting and implementing the most appropriate technique for their specific needs.
This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and grounding all recommendations in the principles of scientific integrity and regulatory compliance. The methodologies discussed are framed within the context of international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the presented validation parameters align with global standards for analytical procedure validation.[1][2][3][4][5]
The Analytical Challenge: Understanding N-Malonylanthranilic Acid
N-malonylanthranilic acid is an acylaminobenzoic acid derivative.[6] Its structure, featuring two carboxylic acid groups and an amide linkage, imparts a high degree of polarity, making it readily soluble in aqueous media but challenging to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, the stability of the malonyl conjugate can be a concern, particularly under certain pH and temperature conditions, necessitating careful sample handling and storage.[7]
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique for N-malonylanthranilic acid is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. This section provides a comparative overview of the most viable methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a prospective Gas Chromatography-Mass Spectrometry (GC-MS) approach following derivatization.
Data Presentation: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (Post-Derivatization) |
| Selectivity | Moderate | High | High |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | Potentially low ng/mL range |
| Linearity (R²) | >0.99 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% (derivatization dependent) |
| Precision (%RSD) | <15% | <10% | <15% |
| Matrix Effect | Low to Moderate | Potentially High (ion suppression/enhancement) | Low to Moderate |
| Throughput | Moderate | High | Low to Moderate |
| Cost (Instrument/Operational) | Low | High | Moderate |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a robust and cost-effective technique suitable for the quantification of N-malonylanthranilic acid in simpler matrices or when high sensitivity is not a primary requirement. The key to a successful HPLC-UV method for this polar analyte is to achieve adequate retention and separation from endogenous interferences. Based on methods for similar compounds like anthranilic acid, a reversed-phase C18 column can be employed with an ion-pairing agent or a polar-modified stationary phase.[1][2]
Trustworthiness: The validation of this method must rigorously adhere to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3] System suitability tests, including theoretical plates, tailing factor, and retention time precision, must be performed before each analytical run to ensure consistent performance.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., N-acetylanthranilic acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 80:20 v/v). For Mass-Spec compatibility, phosphoric acid should be replaced with formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of N-malonylanthranilic acid, likely around 254 nm or 280 nm).[2][4]
-
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank matrix, matrix spiked with the analyte and internal standard, and a standard solution.
-
Linearity: A minimum of five concentrations are prepared by spiking the blank matrix, and the calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. Accuracy should be within 85-115% and precision (%RSD) should be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Carboxyacetamido)benzoic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Carboxyacetamido)benzoic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the underlying chemical principles to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.
Core Directive: The disposal of any chemical waste must prioritize personnel safety and environmental protection while adhering to all federal, state, and local regulations.[1] This guide is built upon these principles, offering a framework that is both scientifically sound and operationally practical.
Hazard Assessment by Chemical Analogy
We will use Benzoic Acid (CAS No. 65-85-0) as a conservative proxy for hazard assessment. This approach ensures that the most significant potential risks are addressed.
Table 1: Hazard Profile based on Benzoic Acid (CAS 65-85-0)
| Hazard Classification | GHS Hazard Code | Hazard Statement | Primary Sources |
| Skin Irritation | H315 | Causes skin irritation. | [4][5][6][7] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4][5][6][7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled. | [4][5][6][7] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [5][8] |
| Hazardous to the Aquatic Environment (Acute) | H402 | Harmful to aquatic life. |
Causality: The acidity of the carboxylic acid groups is the primary driver for the skin and severe eye irritation classifications. The fine, crystalline nature of such compounds can lead to the formation of dust, which, if inhaled repeatedly, can cause respiratory and organ damage.[4][8][9]
Pre-Disposal Procedures: Handling and Segregation
Proper handling and segregation are critical first steps that prevent accidental exposures and dangerous chemical reactions.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Given the classification of "serious eye damage," the use of chemical splash goggles is strongly recommended.[4][8][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[4][10]
-
Body Protection: A standard lab coat is required to prevent skin contact.[4]
Waste Segregation and Containerization
The principle of waste segregation is to prevent inadvertent mixing of incompatible chemicals.[11]
-
Chemical Class: this compound is a non-halogenated solid organic acid .
-
Incompatibilities: It must be stored separately from strong bases (which can cause a vigorous, exothermic neutralization reaction) and strong oxidizing agents.[4][9]
-
Container Selection: Waste must be stored in a container made of compatible material that is in good condition, with a tightly sealing lid.[12][13] The best practice is to reuse the original chemical container for its own waste.[12] Never use food or beverage containers.[12] The container should not be filled to more than 75-80% capacity to allow for headspace.[14]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing the chemical waste for final disposal by your institution's certified waste handlers.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab where the waste will be stored. This SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][15]
Step 2: Prepare the Waste Container
-
Select a clean, compatible container as described in Section 2.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[15]
Step 3: Collect the Waste
-
While wearing appropriate PPE, carefully transfer the solid this compound waste into the prepared container using a spatula or scoop.
-
Minimize the generation of dust during transfer.[4]
-
Securely close the lid immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[1][16]
Step 4: Complete the Hazardous Waste Label
-
Clearly and legibly fill out the label with the following information:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The relevant hazard warnings (e.g., "Irritant," "Corrosive to Eyes").[15]
-
The date the first drop of waste was added to the container.
-
Step 5: Store in the SAA
-
Place the sealed and labeled container in your designated SAA.
-
Ensure it is stored away from heat sources and incompatible materials.[13]
Step 6: Arrange for Disposal
-
Once the container is full or you have no more of this waste stream to generate, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a waste pickup.[1][12]
-
Do not attempt to dispose of this chemical via the sanitary sewer or regular trash.[10][17] This is critical to prevent environmental harm and maintain regulatory compliance.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for this compound disposal.
Spill Management
Accidents can happen, and a clear plan is essential. For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Wear PPE: Don all PPE as described in Section 2.
-
Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust.[18] A HEPA-filtered vacuum is ideal for cleaning up fine powders.[9]
-
Clean: Decontaminate the spill area with soap and water.
-
Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be disposed of as hazardous waste.[12]
Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste generation.[1][15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[1][11]
-
Inventory Management: Maintain a current inventory of your chemicals to prevent over-ordering and the expiration of materials.[1][11]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[1]
By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional practice.
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Personal protective equipment for handling 2-(2-Carboxyacetamido)benzoic acid
A Researcher's Guide to Safely Handling 2-(2-Carboxyacetamido)benzoic acid
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling this compound. This document is intended for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure safe laboratory operations.
Hazard Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][5]
-
Serious Eye Damage: Poses a risk of serious eye damage.[1][2][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][5]
-
Organ Damage: Prolonged or repeated inhalation may cause damage to organs, particularly the lungs.[1][2]
To mitigate these risks, the following engineering controls should be in place:
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.[7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for preventing exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, preventing serious eye damage.[1][8][9] |
| Hands | Nitrile or butyl rubber gloves | Offers a barrier against skin contact and irritation.[8][9][10] Ensure gloves are compatible with the solvents being used. |
| Body | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[11][12] |
| Respiratory | N95 or higher-rated respirator | Recommended, especially when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation of harmful particles.[8] |
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on your safety goggles, followed by the face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6]
Operational and Disposal Plans
Handling and Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, emphasizing safety at each step.
Caption: Experimental workflow for handling this compound.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill with an appropriate absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Neutralize: For acidic compounds, neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[7] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
References
-
CPAchem Ltd. (2023, June 2). Safety data sheet - Benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Univar Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Meta-Sci. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
EHS. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. durhamtech.edu [durhamtech.edu]
- 5. redox.com [redox.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. hazmatschool.com [hazmatschool.com]
- 12. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
